molecular formula C12H13NO2 B13298339 2-[(But-3-yn-2-yl)amino]-5-methylbenzoic acid

2-[(But-3-yn-2-yl)amino]-5-methylbenzoic acid

Cat. No.: B13298339
M. Wt: 203.24 g/mol
InChI Key: MFOQJUFTXJNAEP-UHFFFAOYSA-N
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Description

2-[(But-3-yn-2-yl)amino]-5-methylbenzoic acid is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(But-3-yn-2-yl)amino]-5-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(But-3-yn-2-yl)amino]-5-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2-(but-3-yn-2-ylamino)-5-methylbenzoic acid

InChI

InChI=1S/C12H13NO2/c1-4-9(3)13-11-6-5-8(2)7-10(11)12(14)15/h1,5-7,9,13H,2-3H3,(H,14,15)

InChI Key

MFOQJUFTXJNAEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(C)C#C)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Properties of N-(1-methylprop-2-ynyl) Anthranilic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: As a Senior Application Scientist, it is my directive to provide a forward-looking technical guide based on established scientific principles and available data. The specific class of compounds, N-(1-methylprop-2-ynyl) anthranilic acid derivatives, represents a novel area of chemical space with limited directly published research. Therefore, this guide is constructed as a well-reasoned prospectus, drawing upon the extensive literature of analogous N-substituted anthranilic acids and compounds bearing the propargylamine moiety. The synthetic protocols and hypothesized biological activities are presented as predictive models to guide future research and development in this promising area.

Introduction: The Anthranilic Acid Scaffold and the Promise of N-Alkynyl Substitution

Anthranilic acid, or 2-aminobenzoic acid, is a versatile scaffold in medicinal chemistry. Its derivatives have given rise to a wide array of therapeutic agents, most notably the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). The core structure, featuring a carboxylic acid and an amino group on a benzene ring, provides a unique platform for chemical modification to modulate pharmacokinetic and pharmacodynamic properties.

The introduction of an N-alkynyl substituent, specifically the 1-methylprop-2-ynyl group, is a strategic design choice aimed at exploring new avenues of biological activity. The propargylamine moiety and its analogs are recognized pharmacophores, known to participate in a variety of biological interactions.[1][2] The triple bond can act as a rigid linker, orienting other functional groups for optimal receptor binding, or it can be involved in covalent interactions with biological targets. This guide will explore the synthesis, potential physicochemical properties, and hypothesized biological activities of N-(1-methylprop-2-ynyl) anthranilic acid derivatives.

Proposed Synthesis and Characterization

The synthesis of N-(1-methylprop-2-ynyl) anthranilic acid derivatives, while not explicitly described in the current literature, can be reasonably proposed based on established methods for N-alkylation of anilines and related compounds. A plausible and efficient approach would involve a copper-catalyzed cross-coupling reaction.

Proposed Synthetic Pathway: Copper-Catalyzed N-Alkynylation

A promising route for the synthesis of the target compounds is the copper-catalyzed N-alkynylation of anthranilic acid or its esters. This approach is analogous to the well-established Ullmann condensation and more recent ligand-enabled copper-catalyzed reactions for C-N bond formation.[3][4]

Reaction Scheme:

G Anthranilic_Acid Anthranilic Acid (or ester) Product N-(1-methylprop-2-ynyl) Anthranilic Acid Derivative Anthranilic_Acid->Product Propargyl_Halide 3-halo-1-butyne Propargyl_Halide->Product Catalyst Cu(I) catalyst (e.g., CuI) Ligand (e.g., bipyridine) Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., EtOH) Solvent->Product

Caption: Proposed copper-catalyzed synthesis of N-(1-methylprop-2-ynyl) anthranilic acid derivatives.

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add anthranilic acid (1.0 eq.), copper(I) iodide (0.1 eq.), a suitable ligand such as 4,4'-dimethoxy-2,2'-bipyridine (0.2 eq.), and potassium carbonate (2.0 eq.).

  • Solvent and Reagent Addition: Add anhydrous ethanol as the solvent, followed by the addition of 3-chloro-1-butyne or 3-bromo-1-butyne (1.2 eq.).

  • Reaction Conditions: Stir the reaction mixture at a moderately elevated temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired N-(1-methylprop-2-ynyl) anthranilic acid derivative.

Structural Characterization

The synthesized compounds would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the presence of the 1-methylprop-2-ynyl group and its attachment to the nitrogen atom of the anthranilic acid backbone.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the C≡C triple bond, the N-H bond (if starting with the acid), and the carboxylic acid or ester functional groups.

Predicted Physicochemical Properties

The introduction of the 1-methylprop-2-ynyl group is expected to significantly influence the physicochemical properties of the parent anthranilic acid molecule.

PropertyPredicted Influence of N-(1-methylprop-2-ynyl) GroupRationale
Lipophilicity (LogP) IncreaseThe addition of the four-carbon alkynyl chain will increase the nonpolar character of the molecule compared to unsubstituted anthranilic acid.
Aqueous Solubility DecreaseThe increased lipophilicity will likely lead to lower solubility in aqueous media.
Acidity (pKa) Minor changeThe electronic effect of the N-alkynyl group is not expected to drastically alter the pKa of the carboxylic acid, though a slight decrease in acidity is possible due to the electron-donating nature of the alkyl group.
Molecular Rigidity IncreaseThe sp-hybridized carbons of the triple bond introduce a linear and rigid element into the N-substituent.

Hypothesized Biological Activities and Mechanisms of Action

Based on the known pharmacology of N-substituted anthranilic acid derivatives and compounds containing a propargylamine-like moiety, several potential biological activities can be postulated for N-(1-methylprop-2-ynyl) anthranilic acid derivatives.

Anti-inflammatory and Analgesic Activity

Many N-aryl anthranilic acids are known inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. It is plausible that N-(1-methylprop-2-ynyl) derivatives could also exhibit COX inhibitory activity. The alkynyl group could potentially interact with the active site of COX enzymes, possibly leading to a unique inhibition profile.

Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Derivative N-(1-methylprop-2-ynyl) Anthranilic Acid Derivative Derivative->COX_Enzymes Inhibition

Caption: Hypothesized mechanism of anti-inflammatory action via COX inhibition.

Anticancer Activity

The propargylamine moiety is present in several compounds with known anticancer properties.[5] The terminal alkyne can participate in "click chemistry" reactions, suggesting potential for use in targeted drug delivery or as a covalent inhibitor of specific cellular targets. Furthermore, some anthranilic acid derivatives have been shown to possess antiproliferative effects. The combination of these two pharmacophores could lead to novel anticancer agents.

Monoamine Oxidase (MAO) Inhibition

Propargylamines are a well-known class of irreversible monoamine oxidase (MAO) inhibitors.[6] Drugs like selegiline and rasagiline, which contain a propargylamine scaffold, are used in the treatment of Parkinson's disease. It is conceivable that N-(1-methylprop-2-ynyl) anthranilic acid derivatives could exhibit inhibitory activity against MAO-A or MAO-B, suggesting potential applications in neurodegenerative disorders or depression.

Proposed Experimental Workflow for Biological Evaluation

A systematic evaluation of the biological activities of these novel derivatives would involve a tiered screening approach.

Synthesis Synthesis & Purification Primary_Screening Primary Screening (e.g., COX, MAO, Cytotoxicity) Synthesis->Primary_Screening Secondary_Screening Secondary Screening (e.g., In vitro enzyme kinetics, cell-based assays) Primary_Screening->Secondary_Screening In_Vivo_Studies In Vivo Studies (e.g., Animal models of inflammation, cancer) Secondary_Screening->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: Tiered experimental workflow for the biological evaluation of novel derivatives.

Conclusion and Future Directions

The exploration of N-(1-methylprop-2-ynyl) anthranilic acid derivatives presents a compelling opportunity for the discovery of novel therapeutic agents. While this guide is based on predictive science, the rationale for their synthesis and potential biological activities is firmly rooted in the established principles of medicinal chemistry. The proposed synthetic route is feasible with modern catalytic methods, and the hypothesized biological activities provide a clear roadmap for initial screening efforts. Future research should focus on the synthesis of a library of these compounds with variations in the substitution pattern on the anthranilic acid ring to establish structure-activity relationships. Such studies will be crucial in determining the therapeutic potential of this novel class of compounds.

References

  • Maji, A., & Miyamura, H. (2021). Ligand-Enabled Copper-Catalyzed N-Alkynylation of Sulfonamide with Alkynyl Benziodoxolone: Synthesis of Amino Acid-Derived Ynamide. The Journal of Organic Chemistry, 86(6), 4699–4713. [Link]

  • PubMed. (2021). Ligand-Enabled Copper-Catalyzed N-Alkynylation of Sulfonamide with Alkynyl Benziodoxolone: Synthesis of Amino Acid-Derived Ynamide. [Link]

  • Senthamarai, T., Murugesan, K., & Schneider, C. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis, 7(11), 7558–7562. [Link]

  • Das, S., & Bhaumik, A. (2021). Metal–organic framework-derived CoNx nanoparticles on N-doped carbon for selective N-alkylation of aniline. Nanoscale, 13(4), 2465–2474. [Link]

  • Pouresmaeily Seyed, M., Shirkavand H Behzad, Shahidzadeh Mansour, & Ebrahimi Sobhan. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. [Link]

  • Carneiro, A., Matos, M. J., & Uriarte, E. (2023). Propargylamine: an important moiety in drug discovery. Future Medicinal Chemistry, 15(6), 485–506. [Link]

  • Future Science. (n.d.). Propargylamine: an Important Moiety in Drug Discovery. [Link]

  • TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. [Link]

  • Royal Society of Chemistry. (2015). Synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides. [Link]

  • National Institutes of Health. (2021). Solvent-free synthesis of propargylamines: an overview. [Link]

  • ACS Publications. (1987). Aliphatic propargylamines: potent, selective, irreversible monoamine oxidase B inhibitors. [Link]

Sources

Technical Guide: Chiral N-Propargyl Anthranilic Acid Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffolds for Asymmetric Heterocyclic Synthesis

Executive Summary

In the landscape of modern medicinal chemistry, N-propargyl anthranilic acid derivatives have emerged as high-value "warhead" building blocks. Unlike static structural motifs, these molecules possess latent reactivity triggered by


-acid catalysis (Au, Pt, Ag) or radical initiators. They serve as the primary precursors for pyrrolo[2,1-b]quinazolinones , fused indolines , and benzodiazepines —privileged pharmacophores found in PARP inhibitors, anti-inflammatory agents, and GPR17 antagonists.

This guide details the synthesis, stability, and catalytic applications of these building blocks, with a specific focus on enantioselective cascades where the N-propargyl arm acts as a chirality transfer vector or a pro-chiral handle for asymmetric transition metal catalysis.

Part 1: Structural Significance & The "Propargyl Trigger"

The core utility of N-propargyl anthranilic acid lies in its bifunctionality. It combines a nucleophilic aniline nitrogen with an electrophilic alkyne (via metal activation), tethered by a rigid benzene backbone.

The Two Classes of Chiral Blocks

To maximize stereochemical control in drug discovery, researchers must distinguish between two distinct building block strategies:

ClassDescriptionChirality SourcePrimary Application
Type A: Intrinsic Chirality Propargyl group bears a substituent at the

-position (e.g., methyl, phenyl).
Point Chirality (

) pre-installed on the building block.
Chirality Transfer: The stereocenter directs the folding of the molecule during cyclization (Diastereoselective synthesis).
Type B: Pro-Chiral Unsubstituted propargyl group (achiral).Catalyst-Induced: Chirality is introduced during the reaction via chiral ligands (e.g.,

-BINAP).
Enantioselective Catalysis: Creating axial chirality or new stereocenters from achiral precursors.

Part 2: Synthesis of the Building Blocks

The synthesis of these blocks requires precise control to prevent premature cyclization or over-alkylation (quaternary ammonium formation).

Workflow Diagram: Divergent Synthesis

The following Graphviz diagram illustrates the synthesis of both Type A (Intrinsic) and Type B (Pro-chiral) blocks.

SynthesisWorkflow AA Anthranilic Acid (Starting Material) Ester Anthranilate Ester (Protection) AA->Ester SOCl2, MeOH Base K2CO3 / Acetone (Mild Base) Ester->Base Path 1 BlockA Type A Block (Chiral N-Propargyl) Ester->BlockA Path 2: Mitsunobu (DEAD, PPh3) PropBrom Propargyl Bromide (Achiral) PropBrom->Base BlockB Type B Block (Achiral N-Propargyl) Base->BlockB SN2 Substitution ChiralAlc Chiral Propargyl Alcohol (>99% ee) Mesylate Activation (MsCl/Et3N) ChiralAlc->Mesylate Alt Path ChiralAlc->BlockA Mesylate->BlockA SN2 (Inversion)

Caption: Divergent synthetic pathways for accessing achiral (Type B) and enantiopure (Type A) N-propargyl anthranilic acid esters.

Key Synthetic Protocol: Enantiopure N-Propargylation (Type A)

Context: Direct alkylation with chiral propargyl halides often leads to racemization. The Mitsunobu reaction or SN2 displacement of activated mesylates is preferred to preserve optical purity (via inversion).

Protocol:

  • Activation: Dissolve (R)-3-butyn-2-ol (1.0 eq) in DCM at 0°C. Add triethylamine (1.5 eq) and methanesulfonyl chloride (1.2 eq). Stir for 1 hour to form the mesylate.

  • Coupling: In a separate flask, dissolve methyl anthranilate (1.0 eq) in DMF. Add

    
     (2.0 eq) to deprotonate the aniline.
    
  • Addition: Add the crude mesylate solution dropwise to the anthranilate mixture at 0°C.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Validation: Monitor via TLC (Hexane/EtOAc 4:1). The product (S)-N-(but-3-yn-2-yl)anthranilate forms with >95% inversion of configuration.

Part 3: The "Gold Rush" – Catalytic Cascades

The scientific value of these building blocks is realized in Gold(I)-catalyzed cycloisomerization . The N-propargyl group undergoes a 1,3-migration or direct nucleophilic attack, generating complex fused heterocycles.

Mechanism: 1,3-Propargyl Migration & Cyclization

Recent studies (Tokimizu et al., Angew. Chem.) revealed that N-propargyl anilines undergo a unique "walk" mechanism under Gold catalysis, essential for forming indole-fused quinolines.

GoldMechanism Start N-Propargyl Anthranilate (Substrate) AuComplex [Au]-Alkyne Complex Start->AuComplex + Au(I) Catalyst IndoleInt Indole Intermediate (5-endo-dig) AuComplex->IndoleInt Cyclization Migration 1,3-Propargyl Migration IndoleInt->Migration Allene Allene Intermediate Migration->Allene Final Fused Indoline/Quinoline (Product) Allene->Final Hydroarylation

Caption: Mechanistic pathway of Gold(I)-catalyzed cascade involving propargyl migration to form fused indolines.

Critical Causality in Experimentation
  • Why Gold(I)? Au(I) is a soft Lewis acid (carbophilic) that selectively activates the alkyne

    
    -system without coordinating strongly to the hard nitrogen/oxygen atoms of the anthranilate, preventing catalyst poisoning.
    
  • Solvent Effect: Non-coordinating solvents (DCM, Toluene) are required. Coordinating solvents (THF, MeCN) stabilize the cationic gold intermediate too strongly, halting the catalytic cycle.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol 1: Gold-Catalyzed Synthesis of Fused Quinazolinones

Target: Synthesis of pyrrolo[2,1-b]quinazolinone from N-propargyl anthranilamide.

Reagents:

  • Substrate: N-(prop-2-ynyl)-2-aminobenzamide (0.5 mmol)

  • Catalyst:

    
     (5 mol%)[1]
    
  • Silver Salt:

    
     (5 mol%) - Crucial for activating the Au-Cl precatalyst.
    
  • Solvent: Anhydrous Toluene (0.1 M)

Step-by-Step:

  • Catalyst Activation (In Situ): In a glovebox or under Argon, mix

    
     and 
    
    
    
    in toluene for 10 minutes. A white precipitate (AgCl) confirms activation.
  • Substrate Addition: Add the N-propargyl substrate dissolved in minimum toluene.

  • Reaction: Stir at 80°C for 4 hours.

  • Monitoring (Self-Validation):

    • TLC: Disappearance of the starting material spot (

      
      ) and appearance of a highly fluorescent blue spot (
      
      
      
      ).
    • NMR Check: Disappearance of the alkyne proton triplet (

      
       ppm) and appearance of olefinic protons or fused ring signals.
      
  • Workup: Filter through a celite pad to remove silver salts and gold residues. Concentrate and purify via flash chromatography.

Part 5: Data Summary & Stability Profile

The following table summarizes the stability and reactivity profile of N-propargyl anthranilic acid esters versus their free acid counterparts.

PropertyMethyl Ester (Protected)Free Acid (Unprotected)Implications for Storage/Use
Thermal Stability High (>150°C)Moderate (Decarboxylates >100°C)Store free acids at 4°C; Esters are shelf-stable.
N-Oxidation Risk LowModerateAvoid long exposure to air; N-oxides are dead-ends for catalysis.
Solubility DCM, EtOAc, TolueneDMSO, MeOHEsters preferred for non-polar catalytic conditions.
Reactivity (Au) Clean cyclizationPotential protonolysisEsterify before subjecting to gold catalysis.

References

  • Tokimizu, Y., Oishi, S., Fujii, N., & Ohno, H. (2015).[1] Gold-Catalyzed Cascade Cyclization of 2-Alkynyl-N-Propargylanilines by Rearrangement of a Propargyl Group.[1][2] Angewandte Chemie International Edition, 54(27), 7862–7866.

  • Grover, H. K., Emmett, M. R., & Kerr, M. A. (2015). Carbocyclization of N-Propargyl Indoles and Anilines. Organic & Biomolecular Chemistry, 13, 655-671.

  • Widenhoefer, R. A. (2009). Gold-Catalyzed Hydroamination of Alkynes. Chemistry – A European Journal, 15(41), 10776-10788.

  • Trost, B. M., & Brennan, M. K. (2009). Asymmetric Synthesis of Chiral Heterocycles via Metal-Catalyzed Cyclization. Synthesis, 2009(18), 3003-3025.

Sources

Methodological & Application

Transition metal-catalyzed annulation of N-propargyl anthranilic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Transition Metal-Catalyzed Annulation of N-Propargyl Anthranilic Acids

Executive Summary

The N-propargyl anthranilic acid scaffold (2-(prop-2-ynylamino)benzoic acid) represents a high-value "chemical chameleon" in drug discovery. Its unique architecture—comprising a nucleophilic carboxylic acid, a secondary amine, and an electrophilic alkyne—allows for divergent annulation pathways.

This Application Note details the Gold(I)-catalyzed oxycyclization of N-propargyl anthranilic acids to yield 4-methylene-1,4-dihydro-2H-3,1-benzoxazin-2-ones . These intermediates are critical pharmacophores and serve as precursors to bioactive quinazolinones . We contrast this with Palladium(II)-catalyzed pathways, providing a comprehensive guide for researchers targeting heterocyclic libraries.

Mechanistic Insight & Divergence

The reactivity of N-propargyl anthranilic acids is dictated by the metal catalyst's ability to activate the alkyne (


-activation) and the specific nucleophile (O vs. N) that engages in the attack.
  • Pathway A: Gold(I) Catalysis (O-Cyclization)

    • Mechanism: Cationic Au(I) coordinates to the alkyne, rendering it highly electrophilic. The "hard" oxygen of the carboxylic acid attacks the activated alkyne (typically 5-exo-dig or 6-endo-dig), followed by protodeauration.

    • Outcome: Formation of the benzoxazinone core.

    • Selectivity: Gold prefers O-cyclization over N-cyclization in these substrates due to the high affinity of the carboxylate for the Au-alkyne complex and the geometric constraints of the N-tether.

  • Pathway B: Palladium(II) Catalysis (Carbonylation/Coupling)

    • Mechanism: Pd(II) often facilitates oxidative addition (if aryl halides are present) or coordinates the alkyne for nucleophilic attack. In the presence of CO, carbonylative cyclization to benzoxazinones or quinazolinones (with external amines) is favored.

Figure 1: Divergent Catalytic Pathways

ReactionPathways Substrate N-Propargyl Anthranilic Acid Au_Cat Au(I) Catalyst (π-Activation) Substrate->Au_Cat  AgOTf (Add.) Pd_Cat Pd(II) Catalyst (Carbonylation) Substrate->Pd_Cat  CO, Amine Intermediate_Au Vinyl Gold Species Au_Cat->Intermediate_Au  Coordination Intermediate_Pd Acyl-Pd Complex Pd_Cat->Intermediate_Pd  Oxidative Addn. Prod_Benzoxazine 4-Methylene-benzoxazinone (O-Cyclization) Intermediate_Au->Prod_Benzoxazine  Intramolecular  COOH Attack Prod_Quinazolinone Quinazolinone (N-Cyclization/Insertion) Intermediate_Pd->Prod_Quinazolinone  Amine Insertion

Caption: Divergent reaction pathways for N-propargyl anthranilic acids controlled by catalyst selection (Au vs. Pd).

Detailed Protocol: Gold(I)-Catalyzed Oxycyclization

This protocol describes the synthesis of 4-methylene-1,4-dihydro-2H-3,1-benzoxazin-2-one . This specific heterocycle is a versatile electrophile for further derivatization.

Reagents & Equipment
  • Substrate: N-Propargyl anthranilic acid (1.0 equiv).

  • Catalyst: Chloro(triphenylphosphine)gold(I) [(Ph3P)AuCl] (5 mol%).

  • Co-Catalyst: Silver Triflate [AgOTf] (5 mol%) (Activates the Au-Cl precatalyst).

  • Solvent: Dichloromethane (DCM), anhydrous (0.1 M concentration).

  • Base: Triethylamine (Et3N) (0.5 equiv, optional to buffer the acid).

  • Atmosphere: Nitrogen or Argon.

Experimental Procedure
  • Catalyst Activation: In a flame-dried Schlenk tube or vial equipped with a magnetic stir bar, combine [(Ph3P)AuCl] (5 mol%) and AgOTf (5 mol%) in anhydrous DCM (1 mL). Stir at room temperature for 10 minutes in the dark (wrap vial in foil) to generate the active cationic species [(Ph3P)Au]+ OTf-. A white precipitate of AgCl will form.

  • Substrate Addition: Dissolve the N-propargyl anthranilic acid (1.0 mmol) in anhydrous DCM (9 mL). Add this solution dropwise to the catalyst mixture.

  • Reaction: Stir the reaction mixture at Room Temperature (25 °C) .

    • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). Look for the disappearance of the starting material spot and the appearance of a new, less polar spot (Benzoxazinone).

    • Time: Reaction is typically complete within 1-4 hours.

  • Workup: Filter the reaction mixture through a short pad of Celite to remove AgCl and gold residues. Rinse the pad with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexane/EtOAc gradient 10:1 to 4:1).

Data Analysis & Validation

Successful cyclization is confirmed by the disappearance of the alkyne proton and the appearance of exocyclic alkene signals.

Analytical MethodDiagnostic Signal (Expected)Interpretation
1H NMR

4.80 - 5.50 ppm (2H, singlets)
Appearance of exocyclic methylene protons (=CH2).
1H NMR Disappearance of

~2.2 ppm (t)
Loss of terminal alkyne proton.
13C NMR

~150-160 ppm
Carbonyl carbon of the lactone/carbamate ring.
IR Spectroscopy ~1740 cm

Strong C=O stretch (Benzoxazinone).

Application Note: One-Pot Synthesis of Quinazolinones

The benzoxazinone formed above is a "masked" quinazolinone. By adding an amine nucleophile, the ring can be opened and re-closed to form quinazolinones, a privileged scaffold in oncology (e.g., EGFR inhibitors).

Protocol Modification:

  • Perform the Gold-catalyzed cyclization as described in Section 3.2 .

  • Do not isolate. Upon completion (TLC check), add Primary Amine (R-NH2) (1.2 equiv) and Acetic Acid (catalytic amount) directly to the reaction vessel.

  • Heat the mixture to reflux (DCM or switch to Toluene and 80°C) for 6 hours.

  • Mechanism: The amine attacks the carbonyl of the benzoxazinone, opening the ring to form an amide, which then undergoes dehydrative cyclization to the quinazolinone.

Figure 2: Catalytic Cycle & Transformation

CatalyticCycle Step1 Au(I) Coordination (π-Complex) Step2 Nucleophilic Attack (COOH -> Alkyne) Step1->Step2  5-exo-dig Step3 Protodeauration (Product Release) Step2->Step3  - H+ Step3->Step1  Regenerate Au+ Step4 Amine Condensation (Quinazolinone) Step3->Step4  + R-NH2  (Thermal)

Caption: Catalytic cycle for Au(I)-mediated cyclization followed by thermal amine condensation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or wet solvent.Ensure DCM is anhydrous. Use fresh AgOTf (hygroscopic).
Hydrolysis Water attacking the activated alkyne.Perform under strict inert atmosphere (N2/Ar).
N-Cyclization Substrate bias or ligand effect.Switch from Au(I) to Ag(I) salts (e.g., Ag2CO3) which sometimes favor N-attack pathways [1].
Isomerization Endo vs. Exo selectivity.[1]Change ligand sterics. Bulky ligands (e.g., JohnPhos) often favor 5-exo products.

References

  • Tokimizu, Y., Oishi, S., Fujii, N., & Ohno, H. (2015). Gold-Catalyzed Cascade Cyclization of 2-Alkynyl-N-Propargylanilines by Rearrangement of a Propargyl Group. Angewandte Chemie International Edition, 54(27), 7862–7866. Link

  • Hsu, Y. C., Hsieh, S. A., & Liu, R. S. (2019). Gold-Catalyzed Annulations of N-Propargyl Ynamides with Anthranils with Two Distinct Chemoselectivities. Chemistry – A European Journal, 25(20), 5288–5297. Link

  • Pattarawarapan, M., Wet-osot, S., Yamano, D., & Phakhodee, W. (2017).[2] Solvent-assisted grinding enables a mild and convenient synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones.[2] Synlett, 28(05), 589-592. Link

  • Garzón, M., et al. (2024). Coinage Metal-Catalyzed Divergent Heterocyclizations of Underexplored N-Propargyl Hydrazides. Journal of Medicinal Chemistry, 67, 16533–16555. Link

Sources

Application Note & Protocol: Palladium-Catalyzed Sonogashira Cross-Coupling of 2-[(But-3-yn-2-yl)amino]-5-methylbenzoic Acid for Advanced Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Abstract

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with remarkable efficiency and precision.[1] This guide provides an in-depth technical overview and a detailed, field-proven protocol for the Sonogashira coupling of 2-[(But-3-yn-2-yl)amino]-5-methylbenzoic acid with aryl halides. The synthesis of such C(sp²)-C(sp) linked structures is of paramount importance in medicinal chemistry and drug development, offering a versatile platform for generating novel heterocyclic compounds and pharmacologically active agents.[2][3] We will delve into the mechanistic underpinnings of the catalytic cycle, provide a step-by-step experimental procedure, outline methods for reaction optimization and product characterization, and offer a comprehensive troubleshooting guide to ensure reproducible success for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of C(sp²)-C(sp) Bond Formation

The ability to forge carbon-carbon bonds with high functional group tolerance is a central theme in the synthesis of pharmaceuticals and other high-value materials.[4] Among the suite of palladium-catalyzed reactions, the Sonogashira coupling is a powerful and reliable method for linking terminal alkynes with aryl or vinyl halides.[5] This reaction is particularly valuable as it introduces a rigid alkyne linker into a molecular scaffold, a common strategy in drug design to orient functional groups for optimal interaction with biological targets.

The substrate at the core of this guide, 2-[(But-3-yn-2-yl)amino]-5-methylbenzoic acid, is a derivative of anthranilic acid, a privileged scaffold in medicinal chemistry.[6] Its structure contains three key features for diversification: a carboxylic acid for amide coupling, a secondary amine, and a terminal alkyne for cross-coupling. This protocol focuses on the selective functionalization of the terminal alkyne, providing a gateway to a diverse library of compounds with potential therapeutic applications, from kinase inhibitors to novel antimicrobial agents.[3][7]

Reaction Principle and Catalytic Mechanism

The Sonogashira reaction proceeds through a synergistic dual catalytic cycle involving both palladium and copper.[5] While copper-free versions exist, the classical conditions employing a copper(I) co-catalyst are robust and widely used.[8] The overall transformation is understood to proceed via three fundamental steps common to many cross-coupling reactions: oxidative addition, transmetalation, and reductive elimination.[4][9]

  • Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide (Ar-X), forming a Pd(II) intermediate.[10]

  • Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a more nucleophilic copper(I) acetylide species.[8]

  • Transmetalation: The organic group from the copper acetylide is then transferred to the palladium(II) center, displacing the halide and forming a new Pd(II)-alkynyl complex.[11]

  • Reductive Elimination: This key intermediate then undergoes reductive elimination, forming the desired C(sp²)-C(sp) bond of the product (Ar-alkyne) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[12]

The amine base serves a dual purpose: it deprotonates the alkyne to facilitate the formation of the copper acetylide and also acts as a solvent and/or ligand in the reaction.[8]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)-X(L₂) pd0->pd_ox Oxidative Addition pd_trans Ar-Pd(II)-C≡CR(L₂) pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-C≡CR arx Ar-X cu_cat Cu(I)X cu_acetylide Cu(I)-C≡CR cu_cat->cu_acetylide Acetylide Formation cu_acetylide->pd_ox Transfers Alkynyl Group cu_acetylide->cu_cat Transmetalation (to Pd) alkyne H-C≡CR base Base

Figure 1: The dual catalytic cycle of the Sonogashira cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes the coupling of 2-[(But-3-yn-2-yl)amino]-5-methylbenzoic acid with 4-iodoanisole as a representative aryl halide.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-[(But-3-yn-2-yl)amino]-5-methylbenzoic acid>97%Sigma-AldrichStarting material.
4-Iodoanisole>98%Sigma-AldrichCoupling partner.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]>99%Strem ChemicalsCatalyst. Handle in a glovebox or under inert gas.
Copper(I) Iodide (CuI)>98%Acros OrganicsCo-catalyst.
Triethylamine (TEA)Anhydrous, >99.5%Sigma-AldrichBase and solvent. Should be freshly distilled or from a sealed bottle.
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Acros OrganicsCo-solvent.
Ethyl AcetateACS GradeFisher ScientificFor extraction.
Saturated aq. Ammonium Chloride (NH₄Cl)--For quenching.
Brine--For washing.
Anhydrous Magnesium Sulfate (MgSO₄)-Fisher ScientificFor drying.
Celite® 545-Sigma-AldrichFor filtration of palladium residues.[13]
Schlenk flask / Oven-dried glassware--Essential for maintaining an inert atmosphere.[14]
Magnetic stir bar, inert gas (N₂ or Ar) supply--Standard equipment.
Step-by-Step Reaction Procedure
  • Glassware Preparation: Ensure all glassware, including the Schlenk flask and magnetic stir bar, is thoroughly oven-dried or flame-dried under vacuum to remove all moisture.

  • Reaction Setup: To the Schlenk flask, add 2-[(But-3-yn-2-yl)amino]-5-methylbenzoic acid (1.0 eq, e.g., 217 mg, 1.0 mmol), 4-iodoanisole (1.1 eq, 257 mg, 1.1 mmol), and Copper(I) Iodide (0.05 eq, 9.5 mg, 0.05 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (Nitrogen or Argon) three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous DMF (3 mL) and anhydrous triethylamine (3.0 eq, 0.42 mL, 3.0 mmol) via syringe.

  • Catalyst Addition: To this stirring suspension, add Tetrakis(triphenylphosphine)palladium(0) (0.03 eq, 34.7 mg, 0.03 mmol). The addition of the palladium catalyst is often accompanied by a color change.

  • Reaction Conditions: Immerse the flask in a pre-heated oil bath at 60 °C.

  • Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 30% Ethyl Acetate in Hexanes. The reaction is typically complete within 4-12 hours.

Work-up and Purification
  • Cooling and Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Solvent Removal: Remove the triethylamine and DMF under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in Ethyl Acetate (20 mL) and water (15 mL). Transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Palladium Removal & Purification: The crude product often contains residual palladium catalyst. To remove this, dissolve the crude oil in a minimal amount of dichloromethane and load it onto a short plug of silica gel. Elute with an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to perform flash column chromatography. This is an effective method for removing both palladium residues and other impurities.[13] An alternative is to dilute the reaction mixture and filter it through a pad of Celite to trap insoluble metal salts before concentration and chromatography.[13]

Data, Characterization, and Optimization

Reaction Optimization

The yield and purity of the cross-coupling product can be highly dependent on the choice of catalyst, ligand, base, and solvent. The following table provides representative data that can serve as a starting point for optimization.

EntryCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-TEA (3)DMF/TEA60885
2PdCl₂(PPh₃)₂ (3)-TEA (3)DMF/TEA801278
3Pd(OAc)₂ (3)PPh₃ (6)K₂CO₃ (2)Dioxane1001265
4Pd(PPh₃)₄ (3)-DIPA (3)THF601081
5Pd(PPh₃)₄ (1)-TEA (3)DMF/TEA601272

Yields are based on isolated product after chromatography and are for illustrative purposes.

Product Characterization

Rigorous characterization is essential to confirm the structure and purity of the final product.

  • ¹H NMR Spectroscopy: The most telling evidence of a successful reaction is the disappearance of the terminal alkyne proton signal (typically a singlet or sharp triplet around δ 2.0-3.0 ppm) and the appearance of new aromatic signals corresponding to the coupled aryl group. The chemical shifts, integrals, and coupling patterns of all protons should be consistent with the proposed structure.[15]

  • ¹³C NMR Spectroscopy: Look for the appearance of two new quaternary carbon signals for the internal alkyne (typically δ 80-100 ppm) and the disappearance of the terminal alkyne carbons.

  • Mass Spectrometry (HRMS): Provides an exact mass measurement to confirm the elemental composition of the product.

  • FTIR Spectroscopy: The characteristic C≡C-H stretch (around 3300 cm⁻¹) of the starting material should be absent in the product spectrum. A C≡C stretch (around 2200-2260 cm⁻¹) will be present but is often weak.

Experimental Workflow Visualization

The following diagram outlines the complete workflow from reaction setup to final product analysis.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification cluster_analysis Analysis arrow arrow prep 1. Dry Glassware (Schlenk Flask) reagents 2. Add Reagents (Alkyne, Aryl Halide, CuI) prep->reagents inert 3. Establish Inert Atmosphere (Evacuate/Backfill N₂) add_solvents 4. Add Solvents & Base (DMF, TEA) inert->add_solvents add_catalyst 5. Add Pd Catalyst (Pd(PPh₃)₄) add_solvents->add_catalyst react 6. Heat & Stir (60 °C, 4-12h) add_catalyst->react monitor 7. Monitor Progress (TLC / LC-MS) react->monitor quench 8. Cool & Quench extract 9. Aqueous Work-up (EtOAc, aq. NH₄Cl) quench->extract dry 10. Dry & Concentrate extract->dry purify 11. Column Chromatography (Silica Gel) dry->purify char 12. Characterize Product (NMR, MS, FTIR) cluster_prep cluster_prep cluster_reaction cluster_reaction cluster_prep->cluster_reaction cluster_purification cluster_purification cluster_reaction->cluster_purification cluster_analysis cluster_analysis cluster_purification->cluster_analysis

Figure 2: Step-by-step experimental workflow for the Sonogashira coupling.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently anhydrous conditions.3. Impure reagents or solvents.1. Use a fresh bottle of catalyst or a robust pre-catalyst. Ensure a strictly inert atmosphere.[14]2. Thoroughly dry all glassware and use anhydrous solvents.3. Purify starting materials. Use freshly distilled TEA.
Alkyne Homocoupling 1. Presence of oxygen.2. Reaction temperature too high.3. No aryl halide present or aryl halide is unreactive.1. Degas solvents thoroughly and maintain a positive pressure of inert gas.[16]2. Lower the reaction temperature.3. Check the purity and reactivity of the aryl halide. Aryl iodides are more reactive than bromides.[5]
Decomposition of SM 1. Reaction temperature is too high.2. Base is too strong or incompatible.1. Run the reaction at a lower temperature for a longer time.2. Screen alternative bases such as DIPA or K₂CO₃.
Difficult Purification 1. Residual palladium or copper salts.2. Formation of closely-eluting byproducts.1. Filter the crude reaction mixture through Celite before work-up.[13] Consider using a metal scavenger resin.[17]2. Optimize reaction conditions to improve selectivity. Try a different chromatography solvent system.

Conclusion

This application note provides a robust and reproducible protocol for the palladium-catalyzed Sonogashira coupling of 2-[(But-3-yn-2-yl)amino]-5-methylbenzoic acid. By understanding the core principles of the catalytic cycle and adhering to the detailed experimental procedure, researchers can confidently synthesize a wide array of novel alkynylated anthranilic acid derivatives. These products serve as valuable building blocks for constructing compound libraries, facilitating lead optimization, and accelerating the discovery of new therapeutic agents.

References

  • Espinet, P., & Albeniz, A. C. (2018). Palladium-Catalyzed Aerobic Homocoupling of Alkynes: Full Mechanistic Characterization of a More Complex Oxidase-Type Behavior. ACS Catalysis. [Link]

  • Various Authors. (2015). How can i remove palladium Pd catalyst easily? ResearchGate. [Link]

  • LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Trost, B. M., & Sorum, M. T. (1997). Palladium-Catalyzed Additions of Terminal Alkynes to Acceptor Alkynes. Journal of the American Chemical Society. [Link]

  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II. [Link]

  • Byrne, F. P., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Wikipedia. (n.d.). Stille reaction. Wikipedia. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • JoVE. (2017). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Journal of Visualized Experiments. [Link]

  • Google Patents. (2005). Method of removing palladium - US20050256327A1.
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Royal Society of Chemistry. (2016). NMR characterisation of natural products derived from under-explored microorganisms. Nuclear Magnetic Resonance: Volume 45. [Link]

  • Reddy, V. P., et al. (2017). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Chemical Science. [Link]

  • Sigman, M. S., & Gligorich, K. M. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • Szilagyi, B., et al. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. [Link]

  • ScienceDirect. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ScienceDirect. [Link]

  • PubMed. (2014). Synthesis of anthranilic acid derivatives through iron-catalyzed ortho amination of aromatic carboxamides with N-chloroamines. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Cross coupling study (yields are based on NMR determination). ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar. [Link]

  • Al-Warhi, T., et al. (2022). Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. Molecules. [Link]

  • Wang, C., et al. (2017). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. [Link]

  • Schmidt, J., et al. (2017). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. Organic Letters. [Link]

  • Wang, Z., et al. (2024). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. Nature Communications. [Link]

  • Google Patents. (n.d.). EP4345091A1 - Benzoic acid derivatives, methods and uses thereof.
  • Dardir, A. H. (2021). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar - Yale University. [Link]

  • PubMed. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Organic Chemistry. [Link]

  • IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. International Journal of Creative Research Thoughts. [Link]

  • SlideShare. (n.d.). Benzoic acid derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. SlideShare. [Link]

  • Lunkard, A. (2020). Local Anesthetics SAR of Benzoic acid derivatives. YouTube. [Link]

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Troubleshooting & Optimization

Technical Support Center: Gold-Catalyzed Cyclization of 2-Alkynylaminobenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Gold Catalyst Loading for Isoquinolin-1(2H)-one Synthesis Ticket ID: AU-CAT-OPT-001 Status: Open Assigned Specialist: Dr. A. V. Chen, Senior Application Scientist

Executive Summary & Strategic Overview

You are likely attempting to cyclize 2-alkynylaminobenzoic acid (or its methyl ester/amide derivatives) to synthesize substituted isoquinolin-1(2H)-ones . This transformation relies on the


-activation of the alkyne by a cationic Gold(I) species, facilitating an intramolecular nucleophilic attack by the amine (hydroamination).

The Core Challenge: Gold is expensive. Standard protocols often rely on 5 mol% loading, which is economically unviable for scale-up. The Solution: Optimization of the Ligand-Counterion-Solvent triad allows for loading reduction to <0.5 mol% without compromising yield.

The Mechanism: Understanding the "Engine"

To troubleshoot, you must visualize the failure points. The reaction proceeds via a 6-endo-dig cyclization.[1][2][3]

Key Mechanistic Insights:

  • Activation: The active species is [L-Au]+. It coordinates to the alkyne, rendering it electrophilic.[3]

  • Cyclization: The amine nitrogen attacks the activated alkyne. Crucial: If the amine is too basic, it will coordinate to the Gold directly (poisoning it) rather than attacking the alkyne.

  • Protodeauration: The resulting vinyl-gold intermediate must be protonated to release the product and regenerate the catalyst.

GoldMechanism Substrate 2-Alkynylaminobenzoic Acid Coordination π-Complex (Au-Alkyne) Substrate->Coordination + [L-Au]+ Cyclization 6-endo-dig Attack (Vinyl-Au Intermediate) Coordination->Cyclization N-Attack Protodeauration Product Release (Isoquinolinone) Cyclization->Protodeauration + H+ ActiveCat Active Species [L-Au]+ X- Protodeauration->ActiveCat Regeneration PreCat Pre-Catalyst (L-Au-Cl) PreCat->ActiveCat + AgX - AgCl Silver AgX Additive Silver->ActiveCat

Figure 1: Catalytic cycle for the 6-endo-dig cyclization of 2-alkynylaminobenzoic acid derivatives.

Optimization Matrix: Reducing Catalyst Loading

Do not blindly dilute the catalyst. Use this matrix to compensate for lower loading.

ParameterStandard Condition (5 mol%)Optimized Condition (0.1 - 1 mol%)Technical Rationale
Ligand (L) PPh₃ (Triphenylphosphine)JohnPhos or IPr (NHC)Bulky, electron-rich ligands stabilize the cationic gold and prevent decomposition, increasing Turnover Number (TON).
Counterion (X⁻) OTf⁻ (Triflate)SbF₆⁻ or NTf₂⁻ Non-coordinating anions (SbF₆⁻) bind less tightly to Au+, making the metal more electrophilic and active.
Concentration 0.1 M0.5 M - 1.0 M Higher substrate concentration increases reaction rate (2nd order kinetics), compensating for fewer catalyst molecules.
Temperature Room Temp (25°C)40°C - 60°C Slight heating overcomes the activation energy barrier, essential when catalyst concentration is low.
Additive NoneMolecular Sieves (4Å) Removes trace water which can cause off-cycle hydration of the alkyne or catalyst decomposition.
Troubleshooting Guide (FAQ)

Q1: My reaction stalls at 60% conversion. Adding more catalyst doesn't help.

  • Diagnosis: This is likely Product Inhibition or Catalyst Poisoning . The isoquinolinone product (specifically the nitrogen) might be binding to the Gold.

  • Action:

    • Switch to a bulky ligand (e.g., tBuXPhos or JohnPhos) to sterically discourage product binding.

    • Check for Chloride contamination . If you used a starting material synthesized via Pd-catalysis (Sonogashira), residual Cl⁻ or Pd will kill the Au catalyst. Wash your starting material with aqueous EDTA or perform a heavy metal scavenge.

Q2: I am seeing a side product (Isocoumarin) instead of the Isoquinolinone.

  • Diagnosis: Competitive nucleophilic attack. The oxygen of the carboxylic acid/ester is attacking the alkyne (5-exo-dig or 6-endo-dig) instead of the nitrogen.

  • Action:

    • Ensure the amine is nucleophilic . If you have an electron-withdrawing protecting group (e.g., Tosyl) on the nitrogen, remove it.

    • Use a polar solvent (Acetonitrile or MeOH). This stabilizes the charge separation in the transition state favoring the nitrogen attack (Zwitterionic character).

Q3: The Silver salt (AgOTf) precipitates immediately upon addition.

  • Diagnosis: This is normal (AgCl formation), but if the precipitate is dark/black, it indicates Silver reduction (Ag⁰ formation), meaning your Ag salt is decomposing or reacting with the amine.

  • Action:

    • Protect the reaction from light.

    • Pre-mix the Au-Cl precatalyst and Ag-salt in the solvent for 10 minutes, filter off the AgCl precipitate, and then add the filtrate to your substrate. This is the "Silver-Free" protocol and prevents Ag from interacting with your substrate.

Troubleshooting Logic Tree

Use this flowchart to diagnose low yields during optimization.

Troubleshooting Start Issue: Low Yield / Incomplete Conversion CheckTLC Analyze Crude (NMR/TLC) Start->CheckTLC Stalled Starting Material Remains (Reaction Stalled) CheckTLC->Stalled WrongProd Wrong Product Formed (Isocoumarin/Hydration) CheckTLC->WrongProd Poisoning Is the Catalyst Poisoned? (Check halides/amines) Stalled->Poisoning ActionPoison Action: Add AgSbF6 or Switch to JohnPhos-Au Poisoning->ActionPoison Yes ActionConc Action: Increase Temp to 50°C or Conc. to 0.5M Poisoning->ActionConc No (Kinetic Issue) SolventCheck Check Solvent System WrongProd->SolventCheck ActionSolvent Action: Switch to polar solvent (MeCN/MeOH) to favor N-attack SolventCheck->ActionSolvent

Figure 2: Decision tree for troubleshooting gold-catalyzed cyclization failures.

The "Gold Standard" Protocol (High-Efficiency)

Objective: Synthesis of 3-butylisoquinolin-1(2H)-one. Scale: 1.0 mmol.

Reagents:

  • Substrate: Methyl 2-(hex-1-ynyl)aminobenzoate (1.0 equiv).

  • Catalyst: (JohnPhos)AuCl (0.5 mol%, 2.6 mg).

  • Additive: AgSbF₆ (0.5 mol%, 1.7 mg).

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (anhydrous).

Procedure:

  • Catalyst Activation (In-situ): In a distinct vial (shielded from light), dissolve (JohnPhos)AuCl and AgSbF₆ in 0.5 mL DCE. Stir for 5 minutes. A white precipitate (AgCl) will form.

  • Substrate Prep: Dissolve the alkyne substrate (1.0 mmol) in 1.5 mL DCE (High concentration: 0.5 M). Add 100 mg activated 4Å MS.

  • Initiation: Syringe the supernatant of the catalyst mixture (avoiding the solid AgCl) into the substrate vial.

  • Reaction: Stir at 40°C. Monitor by TLC (typically complete in <2 hours).

  • Workup: Filter through a short pad of silica to remove Gold. Concentrate.

Why this works:

  • JohnPhos provides steric bulk to prevent catalyst death.

  • SbF₆⁻ is a non-coordinating counterion, maximizing electrophilicity.

  • Filtration of AgCl prevents silver-mediated side reactions.

References
  • Mechanistic Foundations: Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(7), 3180–3211. Link

  • Counterion Effects: Echavarren, A. M., et al. (2006). Gold-Catalyzed Cyclization of Enynes: The Role of the Counterion. Angewandte Chemie International Edition, 45(33), 5452–5455. Link

  • Ligand Optimization: Wang, W., & Hammond, G. B. (2012). Process Intensification in Gold Catalysis: Ligand Effects. Journal of Organic Chemistry, 77(3), 1578–1584. Link

  • Isoquinolinone Synthesis: Patil, N. T., et al. (2016).[4] Gold vs Rhodium Catalysis: Tuning Reactivity through Catalyst Control in the C–H Alkynylation of Isoquinolones. Organic Letters, 18(5), 1056–1059.[4] Link

Sources

Technical Support Center: Purification of 2-[(But-3-yn-2-yl)amino]-5-methylbenzoic acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-[(But-3-yn-2-yl)amino]-5-methylbenzoic acid and its related intermediates. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, experience-based guidance in a direct question-and-answer format to address common and complex purification challenges. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

This section covers fundamental questions about the target molecule and general purification strategies.

Q1: What are the key structural features of 2-[(But-3-yn-2-yl)amino]-5-methylbenzoic acid that influence its purification?

A1: Understanding the molecule's structure is critical for designing an effective purification strategy. Key features include:

  • Carboxylic Acid Group (-COOH): This is the most important functional group for purification. It is acidic (estimated pKa ~4-5), allowing the molecule to be deprotonated into a water-soluble carboxylate salt using a mild base like sodium bicarbonate.[1][2][3][4] This property is the cornerstone of acid-base extraction techniques.

  • Secondary Amine Group (-NH-): This group is weakly basic and contributes to the molecule's polarity.

  • Aromatic Ring: The substituted benzene ring is nonpolar and can participate in π-π stacking interactions, which can be a factor in chromatographic separations.[5]

  • Alkyne Moiety (-C≡CH): The terminal alkyne is a relatively nonpolar feature but can interact with certain stationary phases in chromatography.

The presence of both an acidic carboxylic acid and a basic amine makes the molecule amphoteric.[6][7] However, the acidity of the carboxylic acid is significantly stronger than the basicity of the amine, making its acidic character the dominant handle for purification.

Q2: What are the most likely impurities I will encounter during the synthesis of this compound?

A2: Impurities typically arise from unreacted starting materials or side reactions. The most common synthetic route involves the N-alkylation of 2-amino-5-methylbenzoic acid. Therefore, you should anticipate:

  • Unreacted 2-amino-5-methylbenzoic acid: A polar, acidic starting material.

  • Unreacted 3-butyn-2-ol (or its activated form): A relatively nonpolar alcohol or electrophile.

  • Solvents and Reagents: Residual high-boiling solvents (like DMF or DMSO) or inorganic salts from the reaction workup.

  • Side-Products: Potential for over-alkylation or products from side-reactions involving the alkyne.

Q3: Which analytical techniques are essential for assessing purity before and after purification?

A3: A multi-technique approach is always recommended for robust purity assessment.

  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique for monitoring reaction progress and assessing the complexity of a mixture. It is also used to scout for optimal solvent systems for column chromatography.[8]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. Reversed-phase HPLC (RP-HPLC) is typically suitable for this class of molecules.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation of the desired product and identification of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurities.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments.

Issue 1: My primary purification by acid-base extraction gives a low yield and the product is still impure.

Q: I performed an acid-base extraction to separate my product from neutral impurities, but the recovery was poor and TLC still shows multiple spots. What went wrong?

A: This is a common issue that usually points to problems with pH control or solvent selection during the extraction process.

Causality Explained: Acid-base extraction relies on the principle of differential solubility.[2] Your target molecule, being a carboxylic acid, should be deprotonated by a base (like NaHCO₃) to form a water-soluble salt.[1][3][4] Neutral impurities (like unreacted 3-butyn-2-ol) will remain in the organic layer. The key is to ensure complete deprotonation during extraction and complete protonation during precipitation, without losing the product.

Troubleshooting Steps:

  • Verify Base Strength and Amount: Sodium bicarbonate (NaHCO₃) is generally preferred over stronger bases like sodium hydroxide (NaOH) to avoid potential side reactions.[2] Ensure you are using a saturated solution and a sufficient volume to neutralize all the carboxylic acid present.

  • Ensure Complete Extraction: After adding the basic solution, shake the separatory funnel vigorously. Allow the layers to separate fully. It is good practice to perform the aqueous extraction two or three times to maximize the transfer of the carboxylate salt into the aqueous layer.

  • Check pH During Re-acidification: When precipitating the product from the aqueous layer, add acid (e.g., 1M HCl) dropwise while monitoring the pH with litmus paper or a pH meter. You must lower the pH to at least 2-3 to ensure complete protonation and precipitation of the carboxylic acid.[10] Adding too little acid will result in a poor yield.[1]

  • Allow Sufficient Time for Precipitation: After acidification, the product may not precipitate immediately. Cool the solution in an ice bath and allow it to stand for 15-30 minutes to maximize crystal formation before filtration.[11]

Workflow for Optimized Acid-Base Extraction

cluster_0 Acid-Base Extraction Workflow Start Crude Product in Organic Solvent (e.g., EtOAc) AddBase Extract with sat. NaHCO₃ (aq) (Repeat 2-3 times) Start->AddBase Separate Separate Layers AddBase->Separate OrganicLayer Organic Layer: Contains Neutral Impurities Separate->OrganicLayer Discard or Analyze AqueousLayer Aqueous Layer: Contains Product as Salt Separate->AqueousLayer Acidify Cool in Ice Bath & Acidify Aqueous Layer to pH ~2 with 1M HCl AqueousLayer->Acidify Precipitate Precipitation of Product Acidify->Precipitate Filter Filter, Wash with Cold Water, and Dry Precipitate->Filter End Purified Solid Product Filter->End

Caption: Decision workflow for purification via acid-base extraction.

Issue 2: The product oils out or will not crystallize from solution.

Q: I have isolated the product, but it's a persistent oil, or it remains supersaturated in solution upon cooling. How can I induce crystallization?

A: "Oiling out" or failure to crystallize occurs when the solubility of the compound is too high, the cooling process is too rapid, or significant impurities are present that inhibit the formation of a crystal lattice.[12]

Causality Explained: Crystallization is a process of molecular self-organization.[13] For crystals to form, molecules must arrange themselves in a highly ordered, repeating lattice. Impurities disrupt this process. Oiling out happens when the solute comes out of solution at a temperature above its melting point, often due to high impurity levels or an inappropriate solvent choice.[14]

Troubleshooting Steps:

  • Solvent Selection is Key: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[13] For your compound, consider solvents like ethanol, isopropanol, acetonitrile, or mixtures such as ethyl acetate/heptane or ethanol/water.[15][16][17] Perform small-scale solubility tests to find the best system.

  • Slow Down the Cooling: Rapid cooling encourages oiling out or the formation of very small, impure crystals.[14] Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help.[11]

  • Induce Nucleation: If a clear, supersaturated solution persists, crystallization can often be induced:

    • Scratching: Gently scratch the inside of the flask below the surface of the liquid with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[16][18]

    • Seeding: If you have a small crystal of pure product from a previous batch, add it to the supersaturated solution. This "seed" crystal will act as a template for further crystallization.[16][18]

  • Reduce Solvent Volume: You may have used too much solvent.[18] Gently heat the solution to boil off some of the solvent, re-saturate the solution, and attempt to cool it again.

Issue 3: Column chromatography results in poor separation or smearing of the product.

Q: I am trying to purify my compound using silica gel chromatography, but the product is smearing down the column and co-eluting with impurities.

A: Smearing (tailing) of acidic compounds on silica gel is a classic problem. It occurs because the acidic protons of your carboxylic acid interact strongly with the slightly acidic silica surface, leading to a poor equilibrium between the stationary and mobile phases.

Causality Explained: Silica gel is covered in silanol groups (Si-OH), which are weakly acidic. These groups can deprotonate your carboxylic acid, causing the resulting carboxylate anion to bind very strongly to the silica. This strong, irreversible binding leads to significant tailing.[19]

Troubleshooting Steps:

  • Acidify the Mobile Phase: The most effective solution is to suppress the ionization of your carboxylic acid by adding a small amount of a volatile acid to your eluent.[19]

    • Add 0.1-1% acetic acid or formic acid to your solvent system (e.g., ethyl acetate/hexane + 1% AcOH).

    • This ensures your compound remains in its neutral, protonated form, which will chromatograph much more cleanly.[19]

  • Optimize the Solvent System: Use TLC to find a solvent system that gives your product an Rf value between 0.3 and 0.5 for the best separation.[8] Test various combinations of a nonpolar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate or acetone).

  • Consider an Alternative Stationary Phase: If tailing persists, alumina may be an option. Acidic alumina can be effective for the separation of carboxylic acids.[8] However, modifying the mobile phase on silica is typically the first and most successful approach.

Protocol for Acid-Modified Column Chromatography
StepActionRationale
1. Slurry Prep Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc + 1% AcOH).Ensures the column is packed evenly without trapping air bubbles.
2. Column Pack Pour the slurry into the column and allow it to pack under gravity or gentle pressure.A well-packed column is essential for good separation.
3. Sample Load Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb it onto a small amount of silica gel ("dry loading").Dry loading prevents disturbance of the column head and often leads to sharper bands.
4. Elution Begin elution with the starting mobile phase. Gradually increase the polarity (gradient elution) as needed to move the product down the column.A gradient elution helps separate compounds with different polarities effectively.
5. Collection Collect fractions and analyze them by TLC to identify which ones contain the pure product.Allows for the isolation of the target compound free from impurities.

References

  • Acid-Base Extraction. (n.d.). University of California, Davis. [Link]

  • Wikipedia contributors. (2023, November 28). Acid–base extraction. In Wikipedia, The Free Encyclopedia. [Link]

  • Nichols, L. (2022, April 7). Acid-Base Extraction. In Chemistry LibreTexts. [Link]

  • Nichols, L. (2022, April 7). Troubleshooting (Crystallization). In Chemistry LibreTexts. [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem. [Link]

  • Haddad, P. R., et al. (2012). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. [Link]

  • Pauter, K., et al. (1996). Chromatographic separations of aromatic carboxylic acids. PubMed. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • What should I do if crystallisation does not occur? (2017, April 5). Quora. [Link]

  • Myerson, A. S. (2002).
  • Pauter, K., et al. (1996). Chromatographic separations of aromatic carboxylic acids. Semantic Scholar. [Link]

  • Column chromatography. (n.d.). Columbia University. [Link]

  • Crystallization. (n.d.). University of Colorado Boulder, Organic Chemistry. [Link]

  • Process for purifying p-aminobenzoic. (1956).
  • Column chromatography of carboxylic acids? (2016, November 8). Reddit. [Link]

  • Kim, K. K., et al. (2007). Vaporization-condensation-recrystallization process-mediated synthesis of helical m-aminobenzoic acid nanobelts. PubMed. [Link]

  • Recrystallization of Benzoic Acid. (n.d.). University of Nebraska–Lincoln. [Link]

  • Kumar, M., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. [Link]

  • Sullivan, R. A. (2015). Molecules, Clusters and Crystals: The Crystallisation of p-aminobenzoic acid from Solution. The University of Manchester Research Explorer. [Link]

  • Wikipedia contributors. (2024, January 10). Anthranilic acid. In Wikipedia, The Free Encyclopedia. [Link]

  • Gagniuc, E., et al. (2019). Crystallization of para-aminobenzoic acid forms from specific solvents. RSC Publishing. [Link]

  • Purifying anthranilic acid. (2017, February 6). Sciencemadness Discussion Board. [Link]

  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (1995). PubMed. [Link]

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. (2014). CORE. [Link]

  • da Silva, G. F., et al. (2015). Anthranilic acids from isatin: An efficient, versatile and environmentally friendly method. Anais da Academia Brasileira de Ciências. [Link]

Sources

Solubility of 2-[(But-3-yn-2-yl)amino]-5-methylbenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility, handling, and troubleshooting of 2-[(But-3-yn-2-yl)amino]-5-methylbenzoic acid . This guide is structured for researchers and process chemists, focusing on the physicochemical behavior of this amphoteric intermediate.

Chemical Identity & Physicochemical Context

To effectively troubleshoot solubility, one must understand the competing forces within the molecule. This compound is an N-alkylated amino acid .

  • Core Structure: 5-Methylanthranilic acid (zwitterionic potential).

  • Modification: The N-but-3-yn-2-yl group (1-methylprop-2-ynyl) adds lipophilicity and steric bulk, disrupting the strong crystal lattice typical of unsubstituted anthranilic acids.

  • Acid-Base Profile:

    • Carboxylic Acid (pKa ~4.0 - 5.0): Ionizes at basic pH.

    • Secondary Amine (pKa ~2.0 - 3.0): The amine is conjugated to the phenyl ring and further deactivated by the electron-withdrawing carboxyl group, making it weakly basic.

  • Chirality: The but-3-yn-2-yl group contains a chiral center (R/S). Solubility may vary slightly between racemate and pure enantiomers due to crystal packing energy.

Solubility Compatibility Matrix

The following table summarizes the solubility behavior based on polarity and functional group interaction.

Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Polar Aprotic DMSO, DMF, DMAcHigh Best for stock solutions (>50 mg/mL). Disrupts intermolecular H-bonding effectively.
Polar Protic Methanol, EthanolModerate to High Good solubility, especially when warm. Suitable for recrystallization.[1]
Chlorinated Dichloromethane (DCM)Moderate Soluble, but may require sonication. The alkyne group improves solubility here compared to the parent acid.
Ethers THF, 1,4-DioxaneModerate Good for reactions; avoid if Lewis acids are present (complexation risk).
Esters Ethyl AcetateLow to Moderate Often used as an antisolvent or for extraction from acidic aqueous phases.
Hydrocarbons Hexanes, TolueneVery Low Compound will oil out or precipitate. Useful as antisolvents.
Aqueous Water (pH 7)Low Poor solubility in neutral water.
Aqueous Water (pH > 8)High Forms the carboxylate salt (soluble).

Troubleshooting Guide (FAQs)

Issue 1: The compound forms a "gum" or oil instead of dissolving.

Diagnosis: This is common with N-alkylated anthranilic acids containing alkynes. The crystal lattice energy is low, and the compound may be trapped in a solvent-rich amorphous state (oiling out). Corrective Action:

  • Change Solvent System: If oiling out occurs in mixtures (e.g., EtOAc/Hexane), increase the ratio of the polar solvent (EtOAc).

  • Sonication: Apply ultrasound (35-40 kHz) for 10 minutes. The mechanical energy helps break the amorphous gum and encourages dissolution or proper crystallization.

  • Temperature Cycling: Briefly heat the mixture to boiling and cool slowly. Rapid cooling often traps impurities/solvents, causing oiling.

Issue 2: Precipitate forms upon adding water to a DMSO stock solution.

Diagnosis: "Crashing out." The compound is hydrophobic enough that water acts as a strong antisolvent, forcing the neutral molecule out of solution. Corrective Action:

  • For Biological Assays: Ensure the final DMSO concentration is <1% but keep the compound concentration below its aqueous solubility limit (likely <100 µM in PBS).

  • For Chemical Workup: This is a purification feature.[1] Collect the precipitate by filtration.[2] If the precipitate is fine/colloidal, adjust pH to 3-4 to fully protonate the species or >9 to dissolve it as a salt, then re-extract.

Issue 3: The solution turns dark/brown over time.

Diagnosis: Alkyne instability or oxidation. The terminal alkyne (-C≡CH) is susceptible to oxidation or polymerization, especially in the presence of trace metals (Cu, Pd) or basic conditions. Corrective Action:

  • Degas Solvents: Oxygen can promote radical degradation. Sparge solvents with Nitrogen/Argon.

  • Check pH: Avoid prolonged storage in strongly basic solutions, which can deprotonate the terminal alkyne (pKa ~25), leading to side reactions.

  • Add Antioxidant: For storage, 0.1% BHT (Butylated hydroxytoluene) can stabilize the ether/alkyne moieties.

Issue 4: Inconsistent solubility in Dichloromethane (DCM).

Diagnosis: Zwitterionic aggregation. Even though the amine is weak, zwitterionic dimers can form, reducing solubility in non-polar media. Corrective Action:

  • Acidify: Add a trace amount of Trifluoroacetic acid (TFA) or Acetic Acid (0.1%) to the DCM. This protonates the carboxyl group, breaking the zwitterion and significantly enhancing solubility in organic solvents.

Standard Operating Protocols (SOPs)

SOP-01: Solubility Testing & Stock Preparation

Objective: Create a stable 10 mM stock solution.

  • Weighing: Weigh 5 mg of the compound into a chemically resistant glass vial (amber glass recommended to prevent photodegradation).

  • Solvent Addition: Add 1 mL of anhydrous DMSO (Dimethyl sulfoxide).

  • Dissolution: Vortex for 30 seconds. If solid remains, sonicate for 5 minutes at room temperature.

  • Verification: Visually inspect for clarity. Centrifuge at 10,000 x g for 2 minutes to check for micro-precipitates.

  • Storage: Store at -20°C. Stable for 3-6 months. Avoid repeated freeze-thaw cycles.

SOP-02: Recrystallization (Purification)

Objective: Purify crude material from synthesis.

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol (EtOH).

  • Filtration: Filter hot (if insoluble impurities exist).

  • Antisolvent Addition: Slowly add warm Water dropwise until a faint turbidity persists.

  • Nucleation: Remove from heat. Add a seed crystal if available.

  • Crystallization: Allow to cool to room temperature slowly, then refrigerate (4°C) overnight.

  • Collection: Filter the crystals and wash with cold 50% EtOH/Water.

Visualizations

Figure 1: Solvent Selection Decision Tree

Caption: Logical workflow for selecting the optimal solvent based on application (Reaction, Analysis, or Storage).

SolventSelection Start Start: Select Solvent Purpose What is the purpose? Start->Purpose Reaction Chemical Reaction Purpose->Reaction Analysis Analysis (HPLC/NMR) Purpose->Analysis Storage Stock Solution Purpose->Storage TempReq High Temp Required? Reaction->TempReq Method Method? Analysis->Method Stab Long term? Storage->Stab DMF Use DMF or DMSO (High Sol, High BP) TempReq->DMF Yes (>80°C) THF Use THF or Dioxane (Mod Sol, Med BP) TempReq->THF No (<65°C) DMSO_d6 DMSO-d6 (Universal) Method->DMSO_d6 NMR ACN_Water Acetonitrile/Water (HPLC Mobile Phase) Method->ACN_Water HPLC DMSO_Stock Anhydrous DMSO (-20°C, Dark) Stab->DMSO_Stock Yes

Figure 2: pH-Dependent Solubility Mechanism

Caption: Illustration of how pH shifts the ionization state, drastically altering solubility in aqueous vs. organic media.

pH_Solubility Acid Acidic pH (< 2) Cationic Form (NH2+ / COOH) Neutral Neutral pH (4-6) Zwitterion / Neutral (NH / COOH) Acid->Neutral Add Base (-H+) Sol_Acid Soluble in Water Insoluble in DCM Acid->Sol_Acid Neutral->Acid Add Acid (+H+) Base Basic pH (> 8) Anionic Form (NH / COO-) Neutral->Base Add Base (-H+) Sol_Neutral Low Water Sol. Mod. Organic Sol. Neutral->Sol_Neutral Base->Neutral Add Acid (+H+) Sol_Base High Water Sol. Insoluble in Organics Base->Sol_Base

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76255, 2-Amino-5-methylbenzoic acid. Retrieved from [Link]

    • Note: Provides foundational physicochemical data for the parent scaffold (5-methylanthranilic acid)
  • Note: Source for melting point and general handling safety data for anthranilic acid deriv
  • Ye, J., et al. (2021).[3] "Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents". Journal of Chemical & Engineering Data. Retrieved from [Link]

    • Note: Authoritative reference for solubility modeling of substituted aminobenzoic acids in organic solvents.
  • Note: General protocols for recrystallization and troubleshooting yields of methyl-substituted anthranilic acids.

Sources

Validation & Comparative

1H NMR characterization of 2-[(But-3-yn-2-yl)amino]-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1H NMR Characterization of 2-[(But-3-yn-2-yl)amino]-5-methylbenzoic Acid

Abstract

This guide provides a rigorous technical framework for the structural validation of 2-[(But-3-yn-2-yl)amino]-5-methylbenzoic acid , a functionalized anthranilic acid derivative often utilized as a scaffold in the synthesis of quinazolinones and bioactive heterocycles. Unlike standard aliphatic amines, this molecule presents unique spectroscopic challenges due to zwitterionic potential, intramolecular hydrogen bonding, and chiral resolution. This document compares solvent system performance (DMSO-d₆ vs. CDCl₃) and establishes a self-validating protocol for confirming the integrity of the N-alkylation and the terminal alkyne moiety.

Part 1: Structural Logic & Spin System Analysis

To accurately interpret the NMR data, we must first deconstruct the molecule into its constituent spin systems. The molecule possesses a chiral center at the but-3-yn-2-yl position, rendering the methylene protons (if any were present, though here we have a methine) and potentially the aromatic ring protons sensitive to diastereotopic environments if chiral solvating agents were used. For standard characterization (racemic), we focus on the connectivity.

The Aromatic Core (ABC System)

The 5-methylanthranilic acid core provides a diagnostic 1,2,4-substitution pattern.

  • H-6 (Ortho to COOH): Most deshielded aromatic proton due to the electron-withdrawing carbonyl cone.

  • H-3 (Ortho to NH): Shielded by the electron-donating amine, appearing upfield.

  • H-4: Couples to both H-3 (ortho,

    
     Hz) and H-6 (meta, 
    
    
    
    Hz).
The Alkyne Side Chain

The N-(but-3-yn-2-yl) group introduces a specific coupling network:

  • Methine (CH): A quartet of doublets (qd). It couples to the methyl group (

    
     Hz) and the terminal alkyne proton (
    
    
    
    Hz, long-range).
  • Terminal Alkyne (

    
    C-H):  A doublet due to long-range coupling through the triple bond.
    
  • Methyl (CH₃): A doublet.

Intramolecular Hydrogen Bonding

A critical feature is the six-membered intramolecular hydrogen bond between the secondary amine (N-H) and the carbonyl oxygen (C=O). This locks the conformation and shifts the N-H signal significantly downfield (


 ppm), distinguishing it from non-alkylated precursors.

Part 2: Comparative Analysis of Solvent Systems

Selecting the correct solvent is not merely about solubility; it dictates the visibility of exchangeable protons which are crucial for confirming the "Amino Acid" functionality.

FeatureOption A: DMSO-d₆ (Recommended) Option B: CDCl₃ (Alternative) Option C: Methanol-d₄ (Structural Only)
Solubility High. Dissolves zwitterionic species effectively.Low/Moderate. Risk of aggregation or precipitation of the free acid.High. Good for rapid screening.
Exchangeable Protons Visible. COOH (~12 ppm) and NH (~8-9 ppm) are distinct broad singlets.Variable. COOH often very broad/invisible. NH shift is concentration-dependent.Invisible. NH and COOH exchange with deuterium (disappear).
Resolution Good, but residual water peak (~3.33 ppm) can obscure the alkyne proton.Excellent resolution of the aliphatic region (alkyne/methyl).Excellent resolution, no H-bonding information.
Use Case Full Characterization & QC. Aliphatic Chain Verification. Coupling Constant Analysis.

Expert Insight:

Use DMSO-d₆ for the primary certificate of analysis (CoA). The stabilization of the zwitterionic form ensures consistent chemical shifts. Use CDCl₃ only if you need to resolve the alkyne proton from the water suppression region, provided the sample is soluble.

Part 3: Experimental Protocol & Data

Sample Preparation (Standardized)
  • Mass: Weigh 10–15 mg of the dried solid.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Filtration: If the solution is cloudy (indicating inorganic salts from workup), filter through a cotton plug into the NMR tube.

  • Reference: Ensure TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm) is used for calibration.

Acquisition Parameters
  • Pulse Sequence: Standard 1H zg30.

  • Scans (ns): 16 (minimum) to 64 (for clear observation of minor impurities).

  • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for accurate integration of the COOH/NH protons).

Expected Chemical Shift Data (DMSO-d₆)

The following table summarizes the expected chemical shifts derived from substituent additivity rules and empirical data of N-alkyl anthranilic acids.

PositionTypeShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
COOH OH12.50 – 13.50br s-Carboxylic acid (deshielded, H-bonded).
N-H NH7.80 – 8.50br d / s-Secondary amine (deshielded by intramolecular H-bond).
H-6 Ar-H7.60 – 7.70d~2.0Ortho to COOH (deshielded).
H-4 Ar-H7.15 – 7.25dd8.5, 2.0Meta coupling to H-6, Ortho to H-3.
H-3 Ar-H6.70 – 6.85d8.5Ortho to N-R (shielded by mesomeric effect).
CH (Alk) CH4.30 – 4.50qd / m7.0, 2.0Methine. Deshielded by Nitrogen.[1]

C-H
CH3.05 – 3.20d2.0Terminal alkyne. (Watch for overlap with H₂O in DMSO).[1]
Ar-CH₃ CH₃2.15 – 2.25s-Aromatic methyl group.
Alk-CH₃ CH₃1.40 – 1.50d7.0Methyl on the chiral center.

Part 4: Visualization & Workflows

Structural Connectivity & Coupling Network

The following diagram illustrates the spin systems and the critical intramolecular hydrogen bond that defines the chemical shift of the NH proton.

G cluster_aromatic Aromatic Core (ABC System) cluster_sidechain But-3-yn-2-yl Chain H6 H-6 (7.6 ppm, d) H4 H-4 (7.2 ppm, dd) H6->H4 J=2Hz H3 H-3 (6.8 ppm, d) H4->H3 J=8.5Hz COOH COOH (13.0 ppm) ArMe Ar-Me (2.2 ppm, s) NH N-H (8.0+ ppm) NH->COOH Intramolecular H-Bond Methine Methine CH (4.4 ppm, qd) NH->Methine Connectivity Alkyne Alkyne H (3.1 ppm, d) Methine->Alkyne J=2Hz (Long Range) Me_Alk Alkyl-Me (1.4 ppm, d) Methine->Me_Alk J=7Hz

Caption: Figure 1. Spin system connectivity showing the aromatic ABC coupling network and the specific long-range coupling in the alkyne side chain. The dotted yellow line represents the diagnostic intramolecular hydrogen bond.

Characterization Decision Tree

This workflow ensures self-validating logic when choosing solvents and interpreting data.

Workflow Start Start: Isolated Solid Solubility Solubility Check (10mg in 0.6mL) Start->Solubility DMSO DMSO-d6 (Primary Choice) Solubility->DMSO Standard Protocol CDCl3 CDCl3 (Secondary) Solubility->CDCl3 If DMSO fails/wet Check1 Check: Is NH visible? DMSO->Check1 Pass Full Assignment (Valid CoA) CDCl3->Pass Soluble Fail Exchange/Broadening Suspect Aggregation CDCl3->Fail Insoluble/Broad Check1->Pass Sharp Signals AlkyneCheck Check: Alkyne H vs Water Check1->AlkyneCheck Overlap? AlkyneCheck->CDCl3 Switch Solvent

Caption: Figure 2. Decision matrix for solvent selection. DMSO-d6 is the default for polar amino acids, while CDCl3 is reserved for resolving aliphatic overlaps.

References

  • Radulović, N., et al. (2015). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives. Facta Universitatis, Series: Physics, Chemistry and Technology, 13(2), 121-132.[2]

  • Hansen, P. E. (2021). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. Molecules, 26(8), 2143.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.[3] (Standard reference for Alkyne/Aromatic coupling constants).

  • PubChem Compound Summary. (2023). 2-Amino-5-methylbenzoic acid.[3][4][5] National Center for Biotechnology Information.

Sources

Technical Comparison: Au(I) vs. Au(III) Catalysts for N-Propargyl Cyclization

[1][2]

Executive Summary

In the domain of N-propargyl cyclization—a critical transformation for synthesizing oxazoles, pyrroles, and fused N-heterocycles—the choice between Gold(I) and Gold(III) catalysts is rarely arbitrary.[1] It is a strategic decision dictated by coordination geometry , Lewis acidity , and redox stability .[1]

  • Au(I) (e.g., Ph₃PAuCl/AgOTf): Functions as a soft, carbophilic Lewis acid.[1] It adopts a linear, 2-coordinate geometry, minimizing steric crowding at the metal center. It is generally the superior choice for 5-exo-dig cyclizations where protodeauration is the rate-determining step.

  • Au(III) (e.g., AuCl₃, NaAuCl₄): Acts as a "harder" Lewis acid with square-planar (4-coordinate) geometry.[1] While often more reactive initially due to higher electrophilicity, it suffers from induction periods caused by in-situ reduction to Au(I) and steric congestion. However, Au(III) is uniquely capable of accessing 6-endo-dig pathways in specific electronic environments that Au(I) cannot access.

Mechanistic Architecture

The fundamental difference in performance stems from the activation mode of the alkyne π-system.

The General Catalytic Cycle

Both species activate the alkyne via

GoldCyclecluster_0Catalyst ActivationPrePre-catalyst(AuCl3 or LAuCl)ActiveActive Species[Au]+Pre->ActiveAg+ abstractionor Ligand dissociationPiComplexπ-Complex(Alkyne-Au)Active->PiComplex+ SubstrateSubstrateN-Propargyl Amide/AmineVinylAuVinyl-Au Intermediate(Post-Cyclization)PiComplex->VinylAuNucleophilic Attack(5-exo vs 6-endo)ProductHeterocycle(Oxazole/Pyrrole)VinylAu->ProductProtodeauration(- [Au]+)Product->ActiveRegeneration

Figure 1: Generalized catalytic cycle for gold-catalyzed N-propargyl cyclization. The geometry of the 'Vinyl-Au Intermediate' is linear for Au(I) and square planar for Au(III).

Critical Performance Comparison

The following table synthesizes experimental data regarding the stability, reactivity, and selectivity of the two oxidation states.

FeatureAu(I) Catalysts Au(III) Catalysts
Common Forms Ph₃PAuCl / AgOTf, (JohnPhos)Au(MeCN)SbF₆AuCl₃, NaAuCl₄, PicAuCl₂
Geometry Linear (2-coordinate) .[1] Low steric hindrance; allows bulky substrates.Square Planar (4-coordinate) . Sterically demanding; sensitive to ligand crowding.[1]
Hard/Soft Nature Soft .[1] Highly carbophilic; minimal interaction with hard nucleophiles (O, N lone pairs).[1]Harder . Significant oxophilic character; can coordinate hard Lewis bases, potentially poisoning the catalyst.
Redox Stability High.[1][2][3] Stable active species.[1][4]Low. Prone to reduction to Au(0) or Au(I) by alkynes or solvents (Induction period often observed).[1]
Regioselectivity Strongly favors 5-exo-dig (Baldwin rule compliant).[1]Can switch to 6-endo-dig in specific electronic landscapes (see Case Study).
Counterion Effect Critical.[1] Non-coordinating anions (OTf⁻, NTf₂⁻, SbF₆⁻) accelerate reaction.[1]Less dependence on external anions; chlorides are often innate ligands.[1]
Mechanistic Insight: The "Reduction" Problem

A common pitfall in Au(III) catalysis is the assumption that the starting material is the active species. In many N-propargyl cyclizations using AuCl₃, the reaction exhibits an induction period. Experimental evidence suggests AuCl₃ often undergoes reductive elimination or reduction by the alkyne to generate highly active Au(I) species in situ.

  • Recommendation: If highly reproducible kinetics are required (e.g., for kinetic resolution), use a defined Au(I) complex rather than relying on the in-situ reduction of Au(III).[1]

Case Study: Regiodivergence in Cyclization

One of the most compelling reasons to screen both oxidation states is the potential for divergent regioselectivity. Research by the Bertrand group (Ref 1) and Hashmi group (Ref 2) has demonstrated that the oxidation state can dictate ring size.[1]

The Experiment: Cyclization of heteroatom-substituted alkynes (e.g., benzothioamides).

  • Au(I) Result: 5-exo-dig cyclization

    
    Oxazol-4-ylidene (Carbene) .[1]
    
  • Au(III) Result: 6-endo-dig cyclization

    
    Thiopyryl-3-ylidene .[1]
    

This divergence is attributed to the electronic preference of the square-planar Au(III) center which can stabilize the 6-membered transition state via specific orbital overlaps that are inaccessible to the linear Au(I).

RegioSelectivitycluster_AuIAu(I) Pathwaycluster_AuIIIAu(III) PathwaySubstrateN-PropargylThioamideAuIAu(I) Catalyst(Linear)Substrate->AuIAuIIIAu(III) Catalyst(Square Planar)Substrate->AuIIIExo5-exo-digTransition StateAuI->ExoProdA5-Membered Ring(Oxazol-4-ylidene)Exo->ProdAEndo6-endo-digTransition StateAuIII->EndoProdB6-Membered Ring(Thiopyryl-ylidene)Endo->ProdB

Figure 2: Divergent regioselectivity pathways controlled by gold oxidation state.[1]

Experimental Protocols

Protocol A: Au(III)-Catalyzed Synthesis of Oxazoles

Best for: Simple N-propargyl carboxamides, robust substrates, cost-efficiency.[1]

Reagents:

  • Substrate: N-propargyl amide (1.0 equiv)[1]

  • Catalyst: AuCl₃ (5 mol%) or NaAuCl₄ (5 mol%)[1]

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (anhydrous)[1]

Step-by-Step:

  • Preparation: In a flame-dried vial, dissolve the N-propargyl amide (0.5 mmol) in anhydrous DCM (5 mL, 0.1 M).

  • Catalyst Addition: Add AuCl₃ (7.6 mg, 0.025 mmol, 5 mol%) in one portion. The solution typically turns yellow/orange.

  • Reaction: Stir at room temperature. Monitor by TLC.

    • Note: An induction period of 10-30 minutes is common. If no reaction occurs after 1 hour, heat to 40°C.

  • Quench: Filter the mixture through a short pad of silica gel (eluting with Et₂O) to remove gold salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography.

Protocol B: Au(I)-Catalyzed 5-exo-dig Cyclization

Best for: Complex substrates, acid-sensitive groups, strict regiocontrol.[1]

Reagents:

  • Substrate: N-propargyl amide/amine (1.0 equiv)[1]

  • Pre-catalyst: Ph₃PAuCl (Chloro(triphenylphosphine)gold(I)) (5 mol%)[1]

  • Activator: AgOTf (Silver triflate) (5 mol%)[1]

  • Solvent: DCM or Toluene[1]

Step-by-Step:

  • Catalyst Activation (In-situ): In a glovebox or under Ar, add Ph₃PAuCl (12.4 mg, 5 mol%) and AgOTf (6.4 mg, 5 mol%) to a vial containing anhydrous DCM (2 mL).[1] Stir for 10 minutes in the dark. A white precipitate (AgCl) will form.

  • Substrate Addition: Dissolve the substrate (0.5 mmol) in DCM (3 mL) and add it to the catalyst suspension via syringe.

  • Reaction: Stir at room temperature in the dark (to prevent Ag salt decomposition).

    • Observation: Reaction is usually instantaneous or very fast compared to Au(III).

  • Workup: Filter through Celite to remove AgCl and Au species.[1] Concentrate and purify.

Decision Matrix: When to Choose Which?

ScenarioRecommended CatalystRationale
Standard Oxazole Synthesis Au(III) (AuCl₃) Cost-effective, robust, and sufficient for thermodynamically favored 5-exo products.[1]
Acid-Sensitive Substrates Au(I) (L-Au-Cl/Ag+) Au(III) is more Lewis acidic and can trigger side reactions.[1] Au(I) is milder.
Sterically Hindered Alkynes Au(I) (Linear) The linear geometry accommodates bulkier groups better than the square-planar Au(III).[1]
Targeting 6-endo Products Au(III) The harder nature and orbital symmetry of Au(III) can favor 6-endo pathways in specific hetero-substituted alkynes.[1]
Industrial Scale-Up Au(I) (NHC-ligands) NHC-Au(I) complexes are thermally stable and do not suffer from the reduction issues of Au(III), ensuring batch-to-batch consistency.[1]

References

  • Ung, G., Soleilhavoup, M., & Bertrand, G. (2013).[1] "Au(III)- versus Au(I)-induced cyclization: synthesis of 6-membered mesoionic carbene and acyclic (aryl)(heteroaryl) carbene complexes." Angewandte Chemie International Edition, 52(2), 758-761.

  • Hashmi, A. S. K., Weyrauch, J. P., Frey, W., & Bats, J. W. (2004).[1] "Gold Catalysis: Mild Conditions for the Synthesis of Oxazoles from N-Propargylcarboxamides and Mechanistic Aspects." Organic Letters, 6(23), 4391-4394.[5]

  • Hashmi, A. S. K. (2007).[1] "Gold-catalyzed organic reactions."[6][1][2][4][5][7][8][9][10][11][12][13] Chemical Reviews, 107(7), 3180-3211.

  • Liu, Y., et al. (2021).[2] "Merging Gold/Copper Catalysis and Copper/Photoredox Catalysis: An Approach to Alkyl Oxazoles from N-Propargylamides." The Journal of Organic Chemistry, 86, 18247-18256.[2] [1]

  • Iqbal, N., & Fiksdahl, A. (2013).[1][14] "Gold(I)-Catalysed Cycloaddition Reactions of Propargyl Substrates." Journal of Organic Chemistry, 78, 7885.[14]

Sources

A Comparative Guide to the Crystal Structure Analysis of 2-[(But-3-yn-2-yl)amino]-5-methylbenzoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the crystal structure analysis of 2-[(But-3-yn-2-yl)amino]-5-methylbenzoic acid. As of the date of this publication, the crystal structure of this specific compound is not publicly available. Therefore, this document outlines a robust, hypothetical workflow for its structural elucidation via single-crystal X-ray diffraction (SCXRD). We will leverage the known crystal structures of analogous benzoic acid derivatives to predict and discuss the likely molecular conformation, hydrogen bonding patterns, and crystal packing of the title compound. Furthermore, this guide presents detailed protocols for complementary analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), which are essential for comprehensive characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the structural analysis of small organic molecules.

Introduction: The Significance of Crystal Structure Analysis

In the realm of drug discovery and materials science, a molecule's three-dimensional structure is intrinsically linked to its function. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid.[1][2] This technique provides invaluable insights into:

  • Molecular Conformation: The spatial arrangement of atoms in a molecule.

  • Intermolecular Interactions: The non-covalent forces, such as hydrogen bonds and van der Waals interactions, that govern how molecules pack together in a crystal lattice.[3]

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with distinct physicochemical properties.[4]

  • Absolute Configuration: The unambiguous determination of the stereochemistry of chiral centers.[2]

For a molecule like 2-[(But-3-yn-2-yl)amino]-5-methylbenzoic acid, understanding its crystal structure is crucial for predicting its solubility, stability, and potential biological activity. The presence of a carboxylic acid, a secondary amine, and an alkyne group suggests a rich potential for hydrogen bonding and other intermolecular interactions that will dictate its solid-state properties.

A Hypothetical Workflow for Crystal Structure Determination

The elucidation of a novel crystal structure is a systematic process that begins with the growth of high-quality single crystals and culminates in the refinement and validation of the crystallographic model.

Step 1: Single Crystal Growth

The prerequisite for any SCXRD study is the availability of well-ordered single crystals of suitable size and quality (typically 0.1-0.4 mm in each dimension).[5] For a novel organic compound like 2-[(But-3-yn-2-yl)amino]-5-methylbenzoic acid, a systematic screening of crystallization conditions is necessary.

Experimental Protocol: Crystal Growth

  • Solvent Selection: Begin by assessing the solubility of the compound in a range of common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and hexane) at room temperature and elevated temperatures.

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Slow Cooling: Prepare a saturated solution at an elevated temperature. Allow the solution to cool slowly to room temperature. This can be achieved by placing the heated solution in a Dewar flask filled with warm water.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or pipette and wash them with a small amount of cold solvent.

G

Figure 1: General workflow for single crystal growth of a small organic molecule.

Step 2: Single-Crystal X-ray Diffraction (SCXRD) Data Collection and Structure Solution

Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a monochromatic X-ray beam. The resulting diffraction pattern is used to determine the unit cell parameters and the crystal structure.[5][6]

Experimental Protocol: SCXRD Analysis

  • Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, collects a series of diffraction images as the crystal is rotated.

  • Data Processing: The raw diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz-polarization effects and absorption. The space group is determined from the systematic absences in the diffraction pattern.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. This provides a preliminary model of the molecule's structure.

  • Structure Refinement: The atomic positions and thermal parameters of the initial model are refined against the experimental data using least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final crystallographic model is validated using software like PLATON or CheckCIF to ensure its quality and correctness.

G

Figure 2: Workflow for single-crystal X-ray diffraction analysis.

Comparative Structural Analysis with Benzoic Acid Derivatives

In the absence of an experimental structure for 2-[(But-3-yn-2-yl)amino]-5-methylbenzoic acid, we can predict its likely structural features by comparing it to known crystal structures of similar molecules.

The Benzoic Acid Dimer: A Common Supramolecular Synthon

A hallmark of the crystal structures of many carboxylic acids is the formation of centrosymmetric dimers through a pair of O-H···O hydrogen bonds between the carboxyl groups.[7] This robust supramolecular synthon is observed in the crystal structure of benzoic acid itself and many of its derivatives.[7] It is highly probable that 2-[(But-3-yn-2-yl)amino]-5-methylbenzoic acid will also form such dimers.

Intramolecular Hydrogen Bonding

The presence of an amino group ortho to the carboxylic acid in the title compound introduces the possibility of an intramolecular N-H···O hydrogen bond. This is observed in the crystal structure of 2-aminobenzoic acid (anthranilic acid).[8] Such an interaction would lead to a more planar conformation of the molecule.

The Influence of the N-Substituent

The bulky but-3-yn-2-yl group on the nitrogen atom will likely have a significant impact on the crystal packing. Steric hindrance from this group may prevent the formation of a completely planar molecule, even with an intramolecular hydrogen bond. The conformation of this substituent will be a key structural feature. Studies on other N-substituted benzoic acids have shown that the nature of the substituent plays a critical role in determining the overall crystal packing.[4]

Comparison with Structurally Related Compounds

To provide a basis for comparison, the crystallographic data for selected benzoic acid derivatives are presented in Table 1.

Parameter Benzoic Acid 2-Aminobenzoic Acid 3-Methyl-2-(phenylamino)benzoic Acid [4]
Crystal SystemMonoclinicMonoclinicMonoclinic
Space GroupP2₁/cP2₁/nP2₁/c
a (Å)5.51212.91510.998
b (Å)5.1515.24211.234
c (Å)21.95611.13410.379
β (°)97.4399.78108.97
Volume (ų)617.9742.91213.1
Z444
Key H-BondingO-H···O dimerIntramolecular N-H···O, O-H···O dimerO-H···O dimer

Table 1: Comparative crystallographic data for selected benzoic acid derivatives.

The data in Table 1 illustrate how substitutions on the benzoic acid scaffold influence the unit cell parameters. The increasing size of the substituents from benzoic acid to 3-methyl-2-(phenylamino)benzoic acid leads to a corresponding increase in the unit cell volume.

Alternative and Complementary Analytical Techniques

While SCXRD provides the definitive solid-state structure, other analytical techniques are essential for a complete characterization of the compound in both solid and solution states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution.[9] ¹H and ¹³C NMR spectra provide information about the chemical environment of each atom.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons in each environment. Analyze the chemical shifts and coupling constants to assign the signals to specific protons in the molecule. Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and, if available, DEPT experiments.

¹H NMR (Predicted) Chemical Shift (ppm) Multiplicity Assignment
Aromatic Protons7.0 - 8.0mAr-H
Carboxylic Acid Proton10.0 - 13.0br s-COOH
Amine Proton5.0 - 7.0br s-NH-
Methine Proton4.0 - 5.0q-CH(CH₃)-
Methyl Protons (on ring)2.2 - 2.5sAr-CH₃
Methyl Protons (on side chain)1.3 - 1.6d-CH(CH₃)-
Acetylenic Proton2.0 - 2.5s≡C-H

Table 2: Predicted ¹H NMR chemical shifts for 2-[(But-3-yn-2-yl)amino]-5-methylbenzoic acid.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[10]

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Data Acquisition: Record the spectrum in the mid-infrared range (4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Functional Group Characteristic Absorption (cm⁻¹)
O-H (Carboxylic Acid)3300 - 2500 (broad)
N-H (Secondary Amine)3500 - 3300 (sharp)
C≡C-H (Terminal Alkyne)~3300 (sharp)
C-H (Aromatic)3100 - 3000
C-H (Aliphatic)3000 - 2850
C≡C (Alkyne)2260 - 2100
C=O (Carboxylic Acid)1725 - 1700
C=C (Aromatic)1600 - 1450

Table 3: Characteristic FTIR absorption frequencies for the functional groups in 2-[(But-3-yn-2-yl)amino]-5-methylbenzoic acid.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.[11] High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatograph. Use a soft ionization technique such as electrospray ionization (ESI) to generate the molecular ion.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak ([M+H]⁺ or [M-H]⁻). Compare the observed m/z with the calculated exact mass for the expected molecular formula (C₁₄H₁₅NO₂).

Conclusion

While the definitive crystal structure of 2-[(But-3-yn-2-yl)amino]-5-methylbenzoic acid remains to be determined, this guide provides a comprehensive roadmap for its elucidation and characterization. By following the detailed protocols for crystal growth and SCXRD analysis, researchers can successfully determine its three-dimensional structure. The comparative analysis with known benzoic acid derivatives offers valuable predictive insights into the expected molecular conformation and intermolecular interactions. The integration of complementary analytical techniques such as NMR, FTIR, and MS is crucial for a thorough understanding of this molecule's properties in both the solid and solution states. The methodologies and comparative data presented herein serve as a valuable resource for scientists and professionals in the field of drug development and materials science.

References

  • Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • Cis and trans forms of benzoic acid monomers: R=H, OH, NH2, F, Cl, CN, NO, NO2. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Can someone explain the mass spectrum of benzoic acid? (n.d.). Homework.Study.com. Retrieved February 12, 2026, from [Link]

  • IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Crystal structure of 2-Aminobenzoic acid. (2001). PubMed. Retrieved February 12, 2026, from [Link]

  • Positional and Conformational Isomerism in Hydroxybenzoic Acid: A Core-Level Study and Comparison with Phenol and Benzoic Acid. (2021). ACS Publications. Retrieved February 12, 2026, from [Link]

  • infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved February 12, 2026, from [Link]

  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Conformational polymorphism of 3-(azidomethyl)benzoic acid. (n.d.). PMC - NIH. Retrieved February 12, 2026, from [Link]

  • Theoretical Studies of Hydrogen Bond Interactions in 4-Substituted Benzoic Acids Dimers. (2009). ResearchGate. Retrieved February 12, 2026, from [Link]

  • On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. (2023). ACS Publications. Retrieved February 12, 2026, from [Link]

  • Mass spectrum of a benzoic acid derivative identified in 119 and 193... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. Retrieved February 12, 2026, from [Link]

  • FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • APPENDIX 2. (n.d.). MIT. Retrieved February 12, 2026, from [Link]

  • Geometry and conformation of benzenecarboxylic acids. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Structures of benzoic acids with substituted pyridines and quinolines: Salt versus co-crystal formation. (2014). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. (n.d.). University of Kentucky X-Ray Crystallography Facility. Retrieved February 12, 2026, from [Link]

  • mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... (n.d.). Doc Brown's Chemistry. Retrieved February 12, 2026, from [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Oregon State University. Retrieved February 12, 2026, from [Link]

  • Hydrogen bonding motif for the minor site for adenine with benzoic acid. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Small molecule crystallography. (n.d.). Excillum. Retrieved February 12, 2026, from [Link]

  • Wide temperature range studies of the low frequency THz spectrum of benzoic acid using FTIR spectroscopy. (2020). PubMed. Retrieved February 12, 2026, from [Link]

  • The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved February 12, 2026, from [Link]

  • Co-crystallisation of benzoic acid derivatives with N-containing bases in solution and by mechanical grinding: stoichiometric variants, polymorphism and twinning. (n.d.). CrystEngComm (RSC Publishing). Retrieved February 12, 2026, from [Link]

  • Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation. (2014). RSC Publishing. Retrieved February 12, 2026, from [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. Retrieved February 12, 2026, from [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids. (2020). PMC - NIH. Retrieved February 12, 2026, from [Link]

  • About Single X-ray Diffraction. (n.d.). University of Waterloo. Retrieved February 12, 2026, from [Link]

  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis... (n.d.). Doc Brown's Chemistry. Retrieved February 12, 2026, from [Link]

  • X-ray single-crystal diffraction. (n.d.). FZU. Retrieved February 12, 2026, from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]

  • Hydrogen-bonding between benzoic acid and an N, N′-diethyl-substituted benzamidine. (2000). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. Retrieved February 12, 2026, from [Link]

  • Showing NP-Card for 2-Aminobenzoic acid (NP0001277). (n.d.). NP-MRD. Retrieved February 12, 2026, from [Link]

  • Five benzoic acid derivatives: Crystallographic study using X-ray powder diffraction, electronic structure and molecular electrostatic potential calculation. (n.d.). Semantic Scholar. Retrieved February 12, 2026, from [Link]

  • Comparative Study of Crystal Packing in Amido-Benzoic and Amido-Perbenzoic Acids. (n.d.). ElectronicsAndBooks. Retrieved February 12, 2026, from [Link]

  • Benzoic acid, 2-amino-. (n.d.). NIST WebBook. Retrieved February 12, 2026, from [Link]

  • 2-Aminobenzoic acid (YMDB00278). (n.d.). Yeast Metabolome Database. Retrieved February 12, 2026, from [Link]

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Reactivity comparison: N-propargyl vs N-allyl anthranilic acid derivatives

Comparative Reactivity Profile: -Propargyl vs. -Allyl Anthranilic Acid Scaffolds

Executive Summary: The Electronic & Steric Landscape

In the realm of heterocyclic synthesis—specifically for privileged scaffolds like quinazolinones , benzoxazinones , and indoles —the choice between


1

While both moieties serve as unsaturated tethers capable of cyclization, their reactivity profiles diverge fundamentally based on hybridization (


1
  • 
    -Propargyl (Alkyne, 
    
    
    ):
    Acts as a "harder" electrophile upon
    
    
    -acid activation (Au, Pt, Ag).[1] It favors 5-exo-dig or 6-endo-dig cyclizations, often yielding exo-methylene heterocycles or undergoing skeletal rearrangements (e.g., propargyl-allene isomerization).[1]
  • 
    -Allyl (Alkene, 
    
    
    ):
    Reacts predominantly via 5-exo-trig pathways under electrophilic conditions (I
    
    
    , NIS) or undergoes oxidative Heck-type couplings with Palladium.[1] It typically yields iodomethyl-dihydro structures or isomerized internal alkenes.

Reactivity Matrix: Head-to-Head Comparison

The following table synthesizes experimental outcomes for

Feature

-Propargyl Anthranilic Acid

-Allyl Anthranilic Acid
Hybridization

(Linear, Cylindrical

-cloud)

(Planar)
Primary Cyclization Mode 5-exo-dig (favored) or 6-endo-dig5-exo-trig (favored)
Gold (Au) Catalysis High Reactivity. Forms vinyl-gold intermediates. Yields methylene-quinazolinones.Low Reactivity without external nucleophiles.[1] Often requires oxidative conditions.[1]
Iodocyclization (I

)
Forms Vinyl Iodides (often unstable or reactive).[1]Forms stable Alkyl Iodides (iodomethyl derivatives).[1]
Palladium Catalysis Sonogashira coupling or Cycloisomerization to vinyl-species.Intramolecular Heck reaction or

-allyl formation.
Common Products 2-Methylene-1,2-dihydroquinazolin-4(3H)-ones2-Iodomethyl-2,3-dihydro-4H-1,3-benzoxazin-4-ones

Mechanistic Divergence: Pathway Visualization

The following diagram illustrates the divergent pathways when these substrates are subjected to electrophilic activation (Metal or Halogen).

ReactivityComparisonStartAnthranilic Acid Derivative(N-Substituted)PropargylN-Propargyl (Alkyne)Start->Propargyl R = CH2CCHAllylN-Allyl (Alkene)Start->Allyl R = CH2CH=CH2Au_ActAu(I)/Ag(I) Activation(Pi-Complex)Propargyl->Au_Act High AffinityIodo_ActIodine (I+) Activation(Iodonium Ion)Allyl->Iodo_Act Electrophilic AddnExo_Dig5-Exo-Dig Cyclization(Vinyl Metal Species)Au_Act->Exo_Dig Nucleophilic Attack(O or N)Exo_Trig5-Exo-Trig Cyclization(Alkyl Cation/Iodonium)Iodo_Act->Exo_Trig Nucleophilic Attack(O or N)Prod_AExo-MethyleneQuinazolinone/BenzoxazineExo_Dig->Prod_A ProtodeaurationProd_BIodomethylDihydro-BenzoxazineExo_Trig->Prod_B Stable Product

Figure 1: Mechanistic divergence of N-tethered anthranilic acid derivatives under catalytic/electrophilic conditions. Note the preference for exo-dig vs. exo-trig closures.

Deep Dive: -Propargyl Reactivity (The "Click" & Gold Route)

The

AuCl(PPh

)
AgOTf1
Key Reaction: Gold-Catalyzed Cycloisomerization

Unlike the allyl group, the propargyl moiety allows for the formation of an exocyclic double bond. This "vinyl-gold" intermediate is versatile; it can undergo protodeauration to give a methylene group or be trapped by external electrophiles.

Critical Insight:

6-endo-dig5-exo-dig

Deep Dive: -Allyl Reactivity (The Iodo-Cyclization Route)

The

Iodocyclization1
Key Reaction: Iodocyclization to Benzoxazinones

When treated with I



1iodomethyl-dihydrobenzoxazine1

Contrast: Unlike the propargyl product, this allyl-derived product contains a stable

1

Experimental Protocols

Protocol A: Gold-Catalyzed Synthesis of Methylene-Benzoxazines ( -Propargyl)

Target: 2-Methylene-1,2-dihydro-4H-3,1-benzoxazin-4-one

Reagents:

  • 
    -Propargyl anthranilic acid (1.0 equiv)[1]
    
  • AuCl(PPh

    
    ) (5 mol%)[1]
    
  • AgOTf (5 mol%)[1]

  • Dichloromethane (DCM), anhydrous[1]

Step-by-Step Workflow:

  • Preparation: In a flame-dried Schlenk tube under Argon, dissolve

    
    -propargyl anthranilic acid (1.0 mmol) in anhydrous DCM (5 mL).
    
  • Catalyst Activation: In a separate vial, mix AuCl(PPh

    
    ) (25 mg) and AgOTf (13 mg) in DCM (1 mL) for 5 minutes. A white precipitate (AgCl) will form.[1]
    
  • Initiation: Filter the catalyst solution (via cannula filter) directly into the substrate solution.

  • Reaction: Stir at Room Temperature (25°C). Monitor via TLC (Hexane/EtOAc 4:1).[1] The propargyl spot (

    
    ) will disappear, replaced by a lower 
    
    
    fluorescent spot.[1]
  • Termination: Upon completion (approx. 2-4 h), filter through a short pad of silica gel to remove gold residues.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (neutral alumina is preferred over silica to prevent acid-catalyzed hydrolysis of the enol ether).[1]

Protocol B: Iodocyclization to Iodomethyl-Benzoxazines ( -Allyl)

Target: 2-(Iodomethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one

Reagents:

  • 
    -Allyl anthranilic acid (1.0 equiv)[1]
    
  • I

    
     (2.0 equiv)[1]
    
  • NaHCO

    
     (2.0 equiv)[1]
    
  • MeCN (Acetonitrile)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve

    
    -allyl anthranilic acid (1.0 mmol) in MeCN (10 mL). Add solid NaHCO
    
    
    (2.0 mmol).
  • Addition: Cool the mixture to 0°C. Add I

    
     (2.0 mmol) portion-wise over 10 minutes to prevent exotherm.
    
  • Cyclization: Allow to warm to RT and stir for 6 hours. The solution will turn dark brown.[1]

  • Quench: Add saturated aqueous Na

    
    S
    
    
    O
    
    
    (sodium thiosulfate) until the iodine color vanishes (turns pale yellow/clear).
  • Extraction: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine.[1]

  • Isolation: Dry over Na

    
    SO
    
    
    , filter, and concentrate. The product usually precipitates as a white solid and can be recrystallized from Ethanol.[1]

Experimental Workflow Visualization

Protocolscluster_0Protocol A: N-Propargyl (Au-Catalysis)cluster_1Protocol B: N-Allyl (Iodocyclization)StartAN-Propargyl Substrate+ DCMCatAAdd Au(I)/Ag(I)Catalyst MixStartA->CatAReactAStir RT (2-4h)Monitor TLCCatA->ReactAFilterAFilter through Silica(Remove Au)ReactA->FilterAEndAExo-Methylene ProductFilterA->EndAStartBN-Allyl Substrate+ MeCN + NaHCO3AddBAdd Iodine (I2)at 0°CStartB->AddBReactBStir RT (6h)Dark Brown SolnAddB->ReactBQuenchBQuench Na2S2O3(Colorless)ReactB->QuenchBEndBIodomethyl ProductQuenchB->EndB

Figure 2: Parallel experimental workflows for Gold-catalyzed cyclization (left) and Iodocyclization (right).

References

  • Gold-Catalyzed Annulations

    • Title: Gold-Catalyzed Annulations of N-Propargyl Ynamides with Anthranils.[2]

    • Source:ResearchGate / Wiley (Angew.[1] Chem.)

    • URL:[Link]

  • Palladium-Catalyzed Quinazolinone Synthesis

    • Title: Cascade synthesis of 2,3-disubstituted quinazolinones from methyl anthranilates via NHC–palladium-catalyzed oxidative coupling.[3]

    • Source:Organic & Biomolecular Chemistry (RSC)[1]

    • URL:[Link]

  • Iodocyclization Mechanisms

    • Title: Iodine-Catalyzed Cyclization-Allylation of N-Allyl-2-alkynylanilines via Iodocyclization.[4]

    • Source:Organic Chemistry Frontiers (RSC)[1][4]

    • URL:[Link]

  • Anthranilic Acid Reactivity Review

    • Title: Synthesis of Heterocycles from Anthranilic acid and its Derivatives.[1][5][6]

    • Source:Lund University Dissert
    • URL:[Link]

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